2-Bromo-6-fluoro-4-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6-fluoro-4-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(10(11)12)2-5(8)6(4)9/h1-2H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFGXYPGJATMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)N)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70558689 | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
455-58-3 | |
| Record name | 2-Bromo-6-fluoro-4-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=455-58-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-fluoro-4-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70558689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Strategic Utility of 2-Bromo-6-fluoro-4-nitroaniline in Synthetic Chemistry and Drug Discovery
For Immediate Release
Shanghai, China – December 30, 2025 – 2-Bromo-6-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a critical building block in the synthesis of a wide range of complex organic molecules. Its unique arrangement of bromo, fluoro, nitro, and amino substituents on the aniline core imparts a versatile reactivity profile, making it a valuable intermediate for researchers and scientists in the pharmaceutical, agrochemical, and materials science industries. This technical guide provides an in-depth overview of the applications of this compound, with a focus on its role in drug development, supported by experimental protocols and quantitative data.
Core Chemical Properties and Reactivity
This compound, with the chemical formula C₆H₄BrFN₂O₂, possesses a molecular weight of 235.01 g/mol . The presence of both electron-withdrawing (nitro and halo) and electron-donating (amino) groups on the benzene ring makes it amenable to a variety of chemical transformations. The bromine atom is particularly susceptible to displacement via nucleophilic aromatic substitution (SNAr) reactions and serves as a handle for cross-coupling reactions, such as the Suzuki coupling. The nitro group can be readily reduced to an amine, providing a route to further functionalization, while the amino group can participate in a range of condensation and acylation reactions.
Applications in Pharmaceutical Research and Development
The primary application of this compound lies in its use as a key intermediate in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors for cancer therapy.[1] The pyrrolo[2,3-d]pyrimidine scaffold, for instance, is a common core structure in many tyrosine kinase inhibitors, and derivatives of bromoanilines are utilized in their synthesis.[2]
Synthesis of Tyrosine Kinase Inhibitors
One notable application is in the synthesis of 2-amino-4-(substituted anilino)-pyrrolo[2,3-d]pyrimidines, which have been investigated as potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, PDGFR-β, and VEGFR-2.[1][2] These enzymes are often dysregulated in various cancers, and their inhibition can block tumor growth and angiogenesis.[2]
The general synthetic approach involves the coupling of a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate with a substituted bromoaniline, such as this compound (after reduction of the nitro group). The bromo and fluoro substituents on the aniline ring can contribute to enhanced binding affinity and improved pharmacokinetic properties of the final drug candidate.
Experimental Protocols
While specific protocols for the direct use of this compound are not widely published, methodologies for the synthesis of analogous compounds and their subsequent reactions provide a strong foundation for its application.
Representative Synthesis of a Halogenated Nitroaniline
A general procedure for the bromination of a substituted nitroaniline can be adapted for the synthesis of this compound from 2-fluoro-4-nitroaniline.
Table 1: Synthesis of a Brominated Nitroaniline
| Parameter | Value |
| Starting Material | 2-Nitroaniline (as a model) |
| Reagents | CuSO₄·5H₂O, NaBr, Na₂S₂O₈ |
| Solvent | Acetonitrile:Water (2:1) |
| Temperature | 7 °C to 25 °C |
| Reaction Time | 24 hours |
| Assay Yield of Monobrominated Product | 36% |
| Reference | [3] |
Experimental Workflow for Bromination
Caption: General workflow for the bromination of a nitroaniline.
Suzuki Coupling of a Bromoaniline Derivative
The bromine atom of this compound can be utilized in palladium-catalyzed Suzuki cross-coupling reactions to form C-C bonds.
Table 2: Suzuki Coupling of 2,6-dibromo-4-nitroaniline with Arylboronic Acids
| Parameter | Value |
| Substrate | 2,6-dibromo-4-nitroaniline |
| Reagents | Arylboronic acid, Pd(OAc)₂, Base |
| Solvent | Aqueous DMF |
| Temperature | 80 °C |
| Yield of Bis-arylated Product | High |
| Reference | [4] |
Logical Flow of a Suzuki Coupling Reaction
Caption: Reactants and conditions for a Suzuki coupling reaction.
Signaling Pathway Inhibition by Derivatives
Derivatives of this compound, particularly the pyrrolo[2,3-d]pyrimidine-based compounds, have been shown to inhibit receptor tyrosine kinase signaling pathways. These pathways are crucial for cell proliferation, survival, and angiogenesis.
Simplified EGFR Signaling Pathway and Inhibition
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
This compound is a versatile and valuable chemical intermediate with significant applications in organic synthesis, particularly in the development of novel pharmaceuticals. Its unique substitution pattern allows for a wide range of chemical modifications, making it an ideal starting material for the synthesis of complex molecules with desired biological activities. Further research into the development of efficient and scalable synthetic routes for this compound and its derivatives will undoubtedly continue to drive innovation in drug discovery and materials science.
References
- 1. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
2-Bromo-6-fluoro-4-nitroaniline chemical structure and properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthetic relevance of 2-Bromo-6-fluoro-4-nitroaniline. The information is intended to support research and development activities in medicinal chemistry, organic synthesis, and materials science.
Chemical Identity and Structure
This compound is a substituted aniline with the chemical formula C₆H₄BrFN₂O₂. Its structure features a benzene ring substituted with a bromine atom, a fluorine atom, a nitro group, and an amino group. The precise arrangement of these substituents is critical to its chemical reactivity and potential applications.
CAS Number: 455-58-3[1][2][3][4]
Molecular Formula: C₆H₄BrFN₂O₂[1][2][4]
IUPAC Name: this compound[3][4]
Synonyms: 2-bromo-6-fluoro-4-nitro-phenylamine, 2-bromo-6-fluoro-4-nitrobenzenamine[3][4]
The chemical structure of this compound is visualized in the following diagram:
Caption: Chemical structure of this compound.
Physicochemical Properties
The following table summarizes the key computed physicochemical properties of this compound. These properties are essential for designing synthetic reactions, purification protocols, and formulation strategies.
| Property | Value | Reference |
| Molecular Weight | 235.01 g/mol | [3][4] |
| Exact Mass | 233.94402 Da | [3][4] |
| XLogP3-AA | 1.9 | [3][4] |
| Hydrogen Bond Donor Count | 1 | [3][4] |
| Hydrogen Bond Acceptor Count | 4 | [3][4] |
| Rotatable Bond Count | 0 | [3][4] |
| Topological Polar Surface Area | 71.8 Ų | [3][4] |
| Heavy Atom Count | 12 | [3][4] |
Synthesis and Reactivity
A plausible synthetic route would involve the controlled nitration and bromination of a suitable fluoroaniline precursor. The reactivity of the aromatic ring is influenced by the directing effects of the amino, fluoro, and nitro groups.
The following diagram illustrates a generalized workflow for the synthesis of substituted anilines, which could be adapted for the preparation of this compound.
Caption: Generalized workflow for the synthesis of substituted anilines.
The reactivity of this compound is characterized by the interplay of its functional groups. The electron-withdrawing nature of the nitro and halogen groups activates the aromatic ring for nucleophilic aromatic substitution (SₙAr) reactions. The amino group can be diazotized and replaced, and the nitro group can be reduced to an amine, providing further synthetic handles.
Applications in Drug Discovery and Development
While direct biological activity data for this compound is limited in the public domain, its utility as a synthetic intermediate is noted in the development of pharmaceuticals. Substituted nitroanilines are a class of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. The nitro group can be bioreduced in hypoxic environments, a characteristic often exploited in the design of hypoxia-activated prodrugs for cancer therapy.
The general importance of substituted anilines as building blocks in drug discovery is well-established. They are key components in the synthesis of a variety of heterocyclic scaffolds that form the core of many marketed drugs.
Experimental Protocols (Representative)
Detailed experimental protocols for the synthesis and reactions of this compound are not widely published. However, the following protocols for structurally related compounds are provided as representative examples of the methodologies that could be adapted by researchers.
It is critical to note that these are general procedures and would require optimization for the specific synthesis of this compound.
Representative Protocol for the Bromination of a Nitroaniline
This protocol is adapted from a procedure for the regioselective bromination of anilines.
Materials:
-
Substituted Nitroaniline (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
Solvent (e.g., Acetonitrile)
Procedure:
-
Dissolve the substituted nitroaniline in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Protocol for Nucleophilic Aromatic Substitution (SₙAr)
This protocol describes a general procedure for the reaction of an activated aryl halide with a nucleophile.
Materials:
-
This compound (1.0 eq)
-
Nucleophile (e.g., an amine or alcohol) (1.2 eq)
-
Base (e.g., K₂CO₃ or Et₃N) (2.0 eq)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a solution of this compound in the chosen solvent, add the nucleophile and the base.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and stir for several hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by recrystallization or column chromatography.
Spectroscopic Data
Safety and Handling
This compound should be handled with care in a well-ventilated laboratory, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Hazard Statements:
-
Harmful if swallowed.
-
Harmful in contact with skin.
-
Causes skin irritation.
-
Causes serious eye irritation.
-
Harmful if inhaled.
For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the synthesis of novel compounds for pharmaceutical and materials science applications. While detailed experimental data for this specific molecule is sparse in the public domain, this guide provides a foundational understanding of its structure, properties, and synthetic context. Researchers are encouraged to use this information as a starting point for their own investigations, with the understanding that experimental validation and optimization will be necessary.
References
An In-depth Technical Guide to 2-Bromo-4-fluoro-6-nitroaniline (CAS 10472-88-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-fluoro-6-nitroaniline, identified by CAS number 10472-88-5, is a highly functionalized aromatic amine that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring bromo, fluoro, and nitro groups, imparts distinct reactivity, making it a valuable intermediate in the preparation of complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of 2-Bromo-4-fluoro-6-nitroaniline, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols and workflow visualizations are included to support researchers in their synthetic endeavors.
Chemical Properties and Data
2-Bromo-4-fluoro-6-nitroaniline is an organic compound that typically appears as a light yellow to brown crystalline powder.[1] The presence of electron-withdrawing nitro and halogen groups significantly influences its chemical reactivity, making the aromatic ring susceptible to nucleophilic substitution and the amino group available for various coupling reactions.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Bromo-4-fluoro-6-nitroaniline is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 10472-88-5 | |
| Molecular Formula | C₆H₄BrFN₂O₂ | [2] |
| Molecular Weight | 235.01 g/mol | [2] |
| Appearance | Light yellow to brown powder/crystal | [1] |
| Melting Point | 75 - 79 °C | [1] |
| Boiling Point | 313.9 °C at 760 mmHg (Predicted) | |
| Density | 1.896 g/cm³ (Predicted) | |
| Solubility | Sparingly soluble in water, soluble in organic solvents. | |
| InChI Key | YAQFGXYPGJATMT-UHFFFAOYSA-N | [2] |
| SMILES | C1=C(C=C(C(=C1F)N)Br)--INVALID-LINK--[O-] | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Bromo-4-fluoro-6-nitroaniline is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield. The most common synthetic route involves the regioselective bromination of a substituted aniline precursor.
Synthetic Workflow
The logical flow for a common synthesis approach is illustrated in the diagram below. This process typically starts with a commercially available fluoroaniline, which undergoes protection of the amine, followed by nitration and bromination, and finally deprotection to yield the target compound. The order of these steps can sometimes be varied.
Detailed Experimental Protocol: Bromination of 4-Fluoro-2-nitroaniline
This protocol is a representative procedure for the bromination step, a key transformation in the synthesis of 2-Bromo-4-fluoro-6-nitroaniline. This method utilizes a copper-catalyzed oxidative bromination.[3]
Materials:
-
4-Fluoro-2-nitroaniline
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bromide (NaBr)
-
Sodium persulfate (Na₂S₂O₈)
-
Acetonitrile (CH₃CN)
-
Water (H₂O)
-
Sodium thiosulfate (Na₂S₂O₃)
-
10% aqueous Sodium hydroxide (NaOH)
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of CuSO₄·5H₂O (0.25 equivalents) in a 2:1 mixture of CH₃CN and H₂O, add 4-fluoro-2-nitroaniline (1.0 equivalent) at 25 °C.
-
Stir the mixture at 25 °C for 15 minutes.
-
Cool the mixture to 7 °C in an ice bath.
-
Add NaBr (1.8 equivalents) and Na₂S₂O₈ (1.4 equivalents) simultaneously in three portions over 15 minutes, maintaining the temperature at 7 °C.
-
After the addition is complete, stir the mixture at 7 °C for 2 hours, and then at 25 °C for 22 hours.
-
Quench the reaction by adding Na₂S₂O₃.
-
Adjust the pH of the mixture to 9.0 by adding 10% aqueous NaOH.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Separate the organic phase, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Applications in Drug Development
2-Bromo-4-fluoro-6-nitroaniline is a valuable intermediate in the synthesis of a variety of pharmaceutical compounds, particularly in the development of anti-cancer agents and therapeutics for central nervous system disorders.[1] Its trifunctional nature allows for diverse chemical modifications, enabling the construction of complex molecular architectures.
Role as a Key Intermediate
The applications of 2-Bromo-4-fluoro-6-nitroaniline in medicinal chemistry are primarily as a scaffold or building block. The presence of the bromo, fluoro, and nitro groups provides multiple reaction sites for further functionalization.
Synthesis of PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies that are particularly effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[4][5] 2-Bromo-4-fluoro-6-nitroaniline can be used as a starting material in the synthesis of the core structures of certain PARP inhibitors. The synthetic strategy often involves the reduction of the nitro group to an amine, followed by cyclization and further elaboration of the aromatic scaffold.
Synthesis of mGluR5 Antagonists
Metabotropic glutamate receptor 5 (mGluR5) is a promising target for the treatment of various central nervous system disorders, including anxiety, depression, and fragile X syndrome.[6] The synthesis of potent and selective mGluR5 antagonists can utilize 2-Bromo-4-fluoro-6-nitroaniline as a key intermediate to construct the substituted aromatic core of these molecules. Subsequent Suzuki or other cross-coupling reactions at the bromine position are common strategies to introduce further molecular diversity.[7]
Safety and Handling
2-Bromo-4-fluoro-6-nitroaniline should be handled with appropriate safety precautions in a well-ventilated laboratory environment. It is advisable to wear personal protective equipment, including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
2-Bromo-4-fluoro-6-nitroaniline is a versatile and valuable chemical intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery and development. Its well-defined physicochemical properties and predictable reactivity make it an important tool for medicinal chemists. The detailed synthetic protocols and workflow diagrams provided in this guide are intended to facilitate its use in the laboratory and support the advancement of research in oncology and neuroscience.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-6-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Metabotropic Glutamate Receptor Subtype 5 Antagonists Based on Fenobam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Characterization of 5-(2-Fluoro-4-[11C]methoxyphenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridine-7-carboxamide as a PET Imaging Ligand for Metabotropic Glutamate Receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]
Substituted Nitroanilines: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Substituted nitroanilolines represent a versatile and highly significant class of aromatic compounds that serve as crucial building blocks and active scaffolds in a multitude of scientific and industrial fields. The characteristic electronic interplay between the electron-donating amino group and the electron-withdrawing nitro group imparts a unique reactivity and a wide array of physicochemical properties to these molecules. This technical guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of substituted nitroanilines, with a particular focus on their roles in medicinal chemistry, nonlinear optics, and materials science. By elucidating the structure-activity relationships and the underlying quantum chemical principles, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols necessary to innovate within this promising chemical space.
Synthetic Strategies for Substituted Nitroanilines
The synthesis of substituted nitroanilines can be broadly approached through two primary routes: the nitration of a pre-substituted aniline or the amination of a substituted nitrobenzene. The choice of strategy is often dictated by the desired substitution pattern and the commercial availability of starting materials.
Electrophilic Nitration of Substituted Anilines
Direct nitration of anilines can be challenging due to the high reactivity of the amino group, which can lead to over-nitration and the formation of undesired byproducts.[1] To circumvent this, the amino group is often protected, typically by acetylation with acetic anhydride to form an acetanilide. The less activating acetyl group allows for more controlled nitration, primarily directing the incoming nitro group to the para and ortho positions.[1] Subsequent hydrolysis of the acetyl group yields the desired nitroaniline.
-
In a boiling tube, dissolve 1.5 g of acetanilide in 1.5 mL of glacial acetic acid with stirring.
-
Carefully add 3.0 mL of concentrated sulfuric acid to the mixture.
-
Cool the reaction mixture in an ice-salt bath until the temperature drops to approximately 0.5 °C.
-
Slowly add 0.6 mL of fuming nitric acid, ensuring the temperature does not exceed 20 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and let it stand for 20 minutes.
-
Pour the reaction mixture onto crushed ice and allow it to stand for another 20 minutes to precipitate the product.
-
Collect the crude yellow solid by filtration, wash thoroughly with cold water, and air-dry.
-
Recrystallize the crude p-nitroacetanilide from a 1:1 ethanol/water mixture.
-
To hydrolyze the p-nitroacetanilide, add 0.7 g to 10 mL of 70% sulfuric acid and gently reflux for 20 minutes.
-
Pour the hot mixture into 20 mL of cold water and neutralize with a 2M sodium hydroxide solution until a yellow precipitate forms.
-
Cool the mixture in an ice bath, collect the crude p-nitroaniline by filtration, wash with water, and recrystallize from a 1:1 ethanol/water mixture to obtain bright yellow crystals.
Nucleophilic Aromatic Substitution (SNAr) of Substituted Nitroaromatics
A versatile and widely employed method for the synthesis of N-substituted nitroanilines is the nucleophilic aromatic substitution (SNAr) reaction. This approach involves the reaction of a nitro-substituted aryl halide (commonly a chloro- or fluoro-nitrobenzene) with a primary or secondary amine. The presence of the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, facilitating the displacement of the halide.
-
In a round-bottom flask, combine 2-chloronitrobenzene (1.0 mmol), the desired substituted aniline or amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Add a polar aprotic solvent such as dimethylformamide (DMF) (10 mL).
-
Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 1 to 12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Spectroscopic Characterization and Quantum Chemical Insights
The structural elucidation and electronic properties of substituted nitroanilines are routinely investigated using a combination of spectroscopic techniques and computational methods.
UV-Visible Spectroscopy
The UV-visible absorption spectra of nitroanilines are characterized by intense bands corresponding to π → π* transitions. A key feature is the intramolecular charge transfer (ICT) from the electron-donating amino group to the electron-withdrawing nitro group, which gives rise to a strong absorption band at longer wavelengths.[2] The position (λmax) and intensity of this band are highly sensitive to the nature and position of substituents on the aromatic ring, as well as the polarity of the solvent.[3]
-
Substituent Effects: Electron-donating groups (EDGs) generally cause a bathochromic (red) shift in the λmax, while electron-withdrawing groups (EWGs) can cause a hypsochromic (blue) shift, although this effect can be more complex if the EWG is in conjugation with the amino group.[4]
-
Solvent Effects: Increasing solvent polarity typically leads to a red shift in the ICT band, indicative of a more polar excited state compared to the ground state.[3]
| Substituent (para-) | λmax (nm) |
| -NH2 | 298 |
| -OCH3 | 289 |
| -CH3 | 285 |
| -H | 280 |
| -Cl | 288 |
| -Br | 290 |
| -CN | 272 |
| -NO2 | 381 |
| Table 1: λmax values for the main absorption band of a selection of para-substituted anilines, illustrating the influence of substituent electronic effects.[4] |
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy
IR spectroscopy is invaluable for identifying the key functional groups in substituted nitroanilines. Characteristic vibrational frequencies include:
-
N-H stretching: Typically observed in the range of 3300-3500 cm-1 for the amino group.
-
NO2 stretching: Asymmetric and symmetric stretches of the nitro group appear as strong absorptions around 1500-1560 cm-1 and 1300-1370 cm-1, respectively.
1H and 13C NMR spectroscopy provide detailed information about the molecular structure, with chemical shifts being indicative of the electronic environment of the nuclei. The electron-withdrawing nitro group deshields adjacent aromatic protons and carbons, shifting their signals downfield, while the electron-donating amino group has a shielding effect, causing upfield shifts.
Quantum Chemical Calculations
Density Functional Theory (DFT) and other ab initio methods are powerful tools for understanding the electronic structure and properties of substituted nitroanilines.[5] These calculations can provide insights into:
-
Molecular Geometries: Optimized geometries can be compared with experimental data from X-ray crystallography.
-
Electronic Properties: Calculation of HOMO-LUMO energy gaps, dipole moments, and atomic charges helps to rationalize the observed reactivity and spectroscopic properties.[5]
-
Structure-Property Relationships: Computational studies can systematically probe the effects of different substituents on properties like hyperpolarizability, providing a theoretical framework for designing molecules with desired characteristics.[6]
Applications in Medicinal Chemistry
Substituted nitroanilines are a prominent scaffold in drug discovery, exhibiting a broad spectrum of biological activities, including anticancer and antimicrobial effects.[7] The nitro group is often a key pharmacophore, capable of being bioreduced in vivo to reactive intermediates that can exert therapeutic effects.[7]
Anticancer Activity
Numerous N-substituted 2-nitroaniline derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines.[7] The mechanism of action is often linked to the bioreductive activation of the nitro group under the hypoxic conditions prevalent in solid tumors.[7]
| Compound ID | N-Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | 4-Methylphenyl | HCT116 | 0.0059 |
| 1b | 4-(Dimethylamino)phenyl | HCT116 | 8.7 |
| 2a | 2,4-Dinitrophenyl | UV4 (hypoxic) | Selectivity: 60-70 fold |
| 3a | Pyrimidine derivative | Mer Kinase | 0.0185 |
| 3b | Pyrimidine derivative | c-Met Kinase | 0.0336 |
| Table 2: Anticancer activity of selected N-substituted 2-nitroaniline derivatives, showcasing the impact of different N-substituents on their cytotoxic potency.[7] |
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the substituted nitroaniline derivatives and incubate for an additional 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Antimicrobial Activity
Substituted nitroanilines have also demonstrated significant potential as antimicrobial agents against a range of bacterial and fungal strains.[7] The mechanism is often attributed to the reduction of the nitro group within microbial cells, leading to the formation of reactive nitrogen species that can damage cellular components like DNA and proteins.
| Compound Class | Test Organism | MIC |
| Schiff Base Metal Complex | Bacillus subtilis | 5.0 µg/mL |
| Thiazolidinone Derivative | Salmonella Typhimurium | 0.008–0.06 mg/mL |
| Table 3: Antimicrobial activity of selected nitroaniline derivatives, with Minimum Inhibitory Concentration (MIC) values indicating their potency.[7] |
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.[8]
-
Serial Dilution: Perform serial two-fold dilutions of the substituted nitroaniline derivatives in the broth in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37 °C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Applications in Nonlinear Optics and Materials Science
The inherent intramolecular charge transfer character of many substituted nitroanilines, particularly those with a "push-pull" electronic structure (an electron-donating group and an electron-withdrawing group at opposite ends of a π-conjugated system), makes them excellent candidates for nonlinear optical (NLO) applications.
Second-Harmonic Generation (SHG)
Molecules with large first hyperpolarizability (β) values can exhibit strong second-harmonic generation (SHG), a phenomenon where light of a certain frequency is converted to light with double that frequency. p-Nitroaniline (pNA) is a prototypical molecule for studying NLO effects.[6] While pNA itself crystallizes in a centrosymmetric space group and is therefore SHG-inactive, the formation of mixed crystals with other substituted benzenes can induce a non-centrosymmetric arrangement, leading to significant SHG activity.[9] For instance, mixed crystals of pNA with p-dihydroxybenzene have shown SHG intensities as high as 100-189 times that of urea, a standard reference material.[9]
The SHG efficiency of substituted nitroanilines is highly dependent on their molecular structure. For example, 4-chloro-2-nitroaniline (4Cl2NA) crystals have been shown to have an SHG efficiency three times that of potassium dihydrogen phosphate (KDP), another common NLO material.[10]
-
Sample Preparation: Grind the crystalline sample of the substituted nitroaniline to a uniform particle size.
-
Laser Source: Use a high-intensity pulsed laser, such as a Q-switched Nd:YAG laser operating at 1064 nm.
-
Irradiation: Direct the laser beam onto the powdered sample.
-
Detection: Use a photomultiplier tube to detect the second-harmonic signal generated at 532 nm.
-
Quantification: Compare the intensity of the SHG signal to that of a standard reference material (e.g., KDP or urea) to determine the relative SHG efficiency.
Corrosion Inhibition
Substituted nitroanilines have also been investigated as corrosion inhibitors for various metals in acidic media.[11] These molecules can adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic corrosion reactions.[11] The inhibition efficiency is dependent on the concentration of the inhibitor, the nature of the substituents, and the temperature. For example, in nitric acid, the inhibition efficiency of nitroanilines on zinc was found to increase with inhibitor concentration, with m-nitroaniline showing the highest efficiency (99.4%) at a concentration of 40 mM.[11][12]
Polymer Science
Substituted anilines, including nitroanilines, can be copolymerized with aniline to modify the properties of the resulting polyaniline (PANI), a well-known conducting polymer.[13] The incorporation of substituents can improve the processability and solubility of PANI, although electron-withdrawing groups like the nitro group tend to decrease the electrical conductivity of the resulting copolymer.[13][14]
Conclusion and Future Outlook
Substituted nitroanilines are a class of compounds with a rich and diverse chemistry that translates into a wide array of practical applications. From their foundational role as synthetic intermediates to their demonstrated efficacy as anticancer and antimicrobial agents and their promising utility in nonlinear optics and materials science, the potential of this molecular scaffold is vast. The continued exploration of novel substitution patterns, guided by a deeper understanding of structure-activity relationships and aided by the predictive power of quantum chemical calculations, will undoubtedly lead to the development of new and improved therapeutic agents, advanced optical materials, and functional polymers. The detailed protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the science and application of substituted nitroanilines.
References
- 1. azom.com [azom.com]
- 2. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. researchgate.net [researchgate.net]
- 10. sphinxsai.com [sphinxsai.com]
- 11. Z-scan technique - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 14. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilicity of 2-Bromo-6-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electrophilicity of 2-bromo-6-fluoro-4-nitroaniline, a key intermediate in the synthesis of complex organic molecules. The presence of multiple electron-withdrawing substituents on the aniline ring significantly enhances its electrophilic character, making it a versatile building block in medicinal chemistry and materials science. This document explores the electronic effects of the substituents, predicted reactivity, and potential applications, supported by data on related compounds and theoretical principles.
Introduction
This compound is a substituted aromatic amine characterized by the presence of three electron-withdrawing groups: a nitro group (-NO₂), a bromine atom (-Br), and a fluorine atom (-F). These substituents dramatically influence the electron density distribution of the aromatic ring, rendering it highly electrophilic. This enhanced electrophilicity is the cornerstone of its utility in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions. Understanding the electrophilic nature of this compound is crucial for designing synthetic routes to novel pharmaceuticals and functional materials.
Electronic Effects of Substituents
The electrophilicity of the aromatic ring in this compound is a direct consequence of the cumulative electron-withdrawing effects of its substituents.
-
Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group through both resonance and inductive effects. It strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.[1] In this molecule, the para-position of the nitro group relative to the fluorine atom and ortho to the bromine atom markedly increases the electrophilicity at the carbon atoms bearing the halogens.
-
Halogens (-Br, -F): Bromine and fluorine are electronegative atoms that withdraw electron density from the aromatic ring via the inductive effect. While they are ortho, para-directing in electrophilic aromatic substitution due to lone pair donation (a resonance effect), their primary influence in this heavily substituted, electron-deficient ring is inductive withdrawal, further enhancing its electrophilicity.
The synergistic effect of these three substituents creates a highly electron-deficient aromatic system, primed for reaction with nucleophiles.
Quantitative Assessment of Electrophilicity
Hammett Substituent Constants
Hammett constants (σ) provide a measure of the electronic effect of a substituent on the reactivity of an aromatic ring. Electron-withdrawing groups have positive σ values. The additive effect of multiple substituents can be estimated by summing their individual Hammett constants.
Table 1: Hammett Constants for Relevant Substituents
| Substituent | σ (meta) | σ (para) |
|---|---|---|
| -NO₂ | 0.71 | 0.78 |
| -Br | 0.39 | 0.23 |
| -F | 0.34 | 0.06 |
| -NH₂ | -0.16 | -0.66 |
Note: The amino group is an electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. However, the overall electronic character of the ring is dominated by the powerful withdrawing groups.
The high positive Hammett constants for the nitro and halogen substituents indicate a significant decrease in electron density on the aromatic ring, thereby increasing its electrophilicity.
Computational Parameters
Computational chemistry provides valuable insights into the electronic properties of molecules. Parameters such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) and the electrophilicity index (ω) are direct measures of a molecule's ability to accept electrons. For nitroaromatic compounds, a lower ELUMO value corresponds to higher electrophilicity and increased reactivity towards nucleophiles.[2]
While specific calculated values for this compound are not published, studies on similar substituted anilines and nitrobenzenes consistently show that the presence of nitro and halo groups significantly lowers the LUMO energy, indicating enhanced electrophilic character.[3][4]
Table 2: Computed Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₄BrFN₂O₂ | PubChem |
| Molecular Weight | 235.01 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
Reactivity and Synthetic Applications
The high electrophilicity of this compound dictates its reactivity, making it an excellent substrate for nucleophilic aromatic substitution (SNAr) reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile attacks the electron-deficient aromatic ring, displacing a leaving group (in this case, bromide or fluoride). The reaction proceeds through a stabilized intermediate called a Meisenheimer complex.[5] The strong electron-withdrawing groups, particularly the nitro group, are crucial for stabilizing the negative charge in this intermediate.
// Reactants reactant [label=<
];
nucleophile [label="Nu⁻"];
// Meisenheimer Complex intermediate [label=<
Meisenheimer Complex (Stabilized by -NO₂, -Br, -F)
];
// Products product_Br [label=<
Substitution Product (Br replaced)
]; leaving_group_Br [label="Br⁻"];
product_F [label=<
Substitution Product (F replaced)
]; leaving_group_F [label="F⁻"];
// Arrows reactant -> intermediate [label="+ Nu⁻", fontcolor="#EA4335"]; intermediate -> product_Br [label="- Br⁻", fontcolor="#34A853"]; intermediate -> product_F [label="- F⁻", fontcolor="#FBBC05"]; } /**
-
Caption: Generalized SNAr mechanism for this compound. */
Regioselectivity
The position of nucleophilic attack will depend on the relative ability of fluorine and bromine to act as leaving groups and the electronic activation at each site. Generally, fluoride is a better leaving group than bromide in SNAr reactions due to the higher polarization of the C-F bond, which facilitates nucleophilic attack.
Experimental Protocols
While a specific protocol for this compound is not detailed in the literature, the following general procedure for SNAr on a related di-halo-nitroaniline can be adapted.
General Procedure for Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of the di-halo-nitroaniline (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP), add the nucleophile (1.0-1.5 eq.) and a base (e.g., K₂CO₃, Et₃N) if required.
-
Reaction Conditions: Heat the reaction mixture to a temperature ranging from room temperature to 150 °C, depending on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.
Synthesis Workflow
The synthesis of this compound can be conceptualized through a multi-step process starting from a simpler aniline derivative. The following diagram illustrates a logical synthetic pathway.
-
Caption: A plausible synthetic workflow for this compound. */
Conclusion
This compound is a highly electrophilic aromatic compound due to the synergistic electron-withdrawing effects of its nitro, bromo, and fluoro substituents. This pronounced electrophilicity makes it a valuable intermediate for the synthesis of complex organic molecules, particularly through nucleophilic aromatic substitution reactions. This technical guide provides a foundational understanding of its electronic properties and reactivity, which is essential for its application in drug discovery and materials science. Further experimental and computational studies are warranted to fully quantify its reactivity and expand its synthetic utility.
References
The Dichotomous Dance of Ortho-Halogens: A Technical Guide to the Influence of Bromine and Fluorine on Chemical Reactivity
For Immediate Release
In the intricate world of organic synthesis and drug development, the subtle placement of a single atom can dramatically alter the course of a chemical reaction and the ultimate biological activity of a molecule. This technical guide delves into the pivotal role of ortho-bromo and ortho-fluoro substituents, offering researchers, scientists, and drug development professionals a comprehensive understanding of their influence on chemical reactivity. Through an exploration of electronic and steric effects, this whitepaper provides a comparative analysis of these two key halogens in directing and influencing crucial chemical transformations.
Electronic and Steric Divergence: The Core of Reactivity Differences
The contrasting properties of bromine and fluorine atoms are central to their differential impact on the reactivity of an aromatic ring. Fluorine, the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I effect). In contrast, bromine is less electronegative but larger in atomic size.[1] This fundamental difference in electronegativity and size dictates their behavior in various reaction environments.
While both halogens are generally considered deactivating ortho, para-directors in electrophilic aromatic substitution (EAS), the interplay of their inductive and resonance (+M) effects leads to notable differences in reaction rates.[1][2] For instance, in the nitration of halobenzenes, fluorobenzene exhibits a higher relative rate of reaction compared to both chlorobenzene and bromobenzene, suggesting that the resonance effect of the compact fluorine atom plays a more significant role in stabilizing the intermediate carbocation.[2]
Table 1: Relative Rates of Electrophilic Aromatic Nitration of Halobenzenes Compared to Benzene
| Aromatic Compound | Relative Rate |
| Benzene (Ar-H) | 1.0 |
| Fluorobenzene (Ar-F) | 0.11 |
| Chlorobenzene (Ar-Cl) | 0.02 |
| Bromobenzene (Ar-Br) | 0.06 |
| Iodobenzene (Ar-I) | 0.13 |
Source: Adapted from literature data on electrophilic aromatic nitration.[2]
The steric bulk of the bromine atom, being significantly larger than fluorine, introduces considerable steric hindrance at the ortho position. This steric impediment can influence the approach of reagents and the stability of transition states, often favoring substitution at the less hindered para position.[3] The quantitative impact of these steric differences can be estimated using parameters like the Taft steric parameter (Es), although the application of such linear free-energy relationships to ortho substituents is often complicated by intramolecular interactions.[3]
Orchestrating Reactions: The Role of Ortho-Halogens as Directing Groups
The ability to direct incoming reagents to a specific position on an aromatic ring is a cornerstone of synthetic strategy. Both ortho-bromo and ortho-fluoro groups serve as powerful directing groups in a variety of transformations, most notably in directed ortho-metalation (DoM).
Directed ortho-Metalation (DoM)
In DoM, a heteroatom-containing directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent, to form a reactive organometallic intermediate.[4][5] This intermediate can then be quenched with an electrophile to introduce a new substituent with high regioselectivity.
The electronegativity of the halogen plays a crucial role in this process. The strong inductive effect of an ortho-fluoro group increases the acidity of the neighboring proton, facilitating its abstraction by the base.[6] While bromine is less inductively withdrawing, it can also act as a directing group in DoM, although its weaker directing ability can sometimes lead to competitive metal-halogen exchange.[7][8]
A study on the C-C bond activation of fluorinated benzonitriles using a nickel catalyst provided quantitative insight into the stabilizing effect of ortho-fluoro substituents. The stability of the C-C bond activation products was found to be strongly dependent on the number of ortho-fluoro substituents, with each ortho-fluoro group contributing approximately -6.6 kcal/mol of stabilization.[9] This highlights the profound electronic influence of the ortho-fluoro group.
References
- 1. quora.com [quora.com]
- 2. Electrophilic Aromatic Substitution [chem.latech.edu]
- 3. Ortho effect - Wikipedia [en.wikipedia.org]
- 4. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 5. Directed Ortho Metalation | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Bromine as the ortho-directing group in the aromatic metalation/silylation of substituted bromobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uwindsor.ca [uwindsor.ca]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 2-Bromo-6-fluoro-4-nitroaniline in Synthetic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitroaniline is a highly functionalized aromatic compound that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring electron-withdrawing nitro and fluoro groups, alongside a reactive bromo substituent and an amino group, provides a scaffold ripe for diverse chemical transformations. This guide explores the key features of this compound, its physicochemical properties, and its application in the synthesis of complex molecular architectures, particularly in the realm of pharmaceutical and agrochemical development. The strategic placement of its functional groups allows for selective reactions, making it a valuable intermediate in the construction of novel bioactive molecules.
Physicochemical and Computed Properties
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis. The following tables summarize key quantitative data for this compound.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 455-58-3 | [1] |
| Molecular Formula | C₆H₄BrFN₂O₂ | [1] |
| Molecular Weight | 235.01 g/mol | [1] |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
| Computed Property | Value | Reference |
| XLogP3 | 1.9 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Exact Mass | 233.94402 Da | [1] |
| Monoisotopic Mass | 233.94402 Da | [1] |
| Topological Polar Surface Area | 71.8 Ų | [1] |
| Heavy Atom Count | 12 | [1] |
| Formal Charge | 0 | [1] |
| Complexity | 187 | [1] |
Key Features as a Synthetic Building Block
The synthetic utility of this compound is derived from the distinct reactivity of its functional groups, which can be manipulated in a controlled manner to build molecular complexity.
-
Amino Group: The primary amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of a wide array of substituents or its conversion into other functional groups. It also directs electrophilic aromatic substitution to the ortho and para positions, although the strong deactivating effect of the nitro group mitigates this.
-
Nitro Group: The electron-withdrawing nitro group strongly deactivates the aromatic ring towards electrophilic substitution. More importantly, it can be selectively reduced to an amino group, which is a key transformation in the synthesis of various heterocyclic systems, such as benzimidazoles.
-
Bromo and Fluoro Groups: The halogen substituents provide multiple avenues for synthetic elaboration. The bromo group is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the formation of carbon-carbon and carbon-nitrogen bonds. The fluorine atom can influence the compound's electronic properties and metabolic stability in the resulting target molecules.
Experimental Protocols
The following are detailed methodologies for key synthetic transformations involving this compound.
Protocol 1: Reduction of the Nitro Group to Form 3-Bromo-5-fluoro-benzene-1,2-diamine
This procedure outlines the selective reduction of the nitro group to an amine, a crucial step in the synthesis of benzimidazole derivatives.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), ethanol, and water in a 4:1 ratio.
-
Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature and filter it through a pad of Celite® to remove the iron catalyst.
-
Wash the filter cake with ethyl acetate.
-
Combine the filtrate and washings in a separatory funnel and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 3-Bromo-5-fluoro-benzene-1,2-diamine.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Protocol 2: Synthesis of a 6-Bromo-4-fluoro-1H-benzimidazole Derivative
This protocol describes the cyclization of the in situ generated diamine with an aldehyde to form the benzimidazole ring system.
Materials:
-
3-Bromo-5-fluoro-benzene-1,2-diamine (from Protocol 1)
-
Aromatic aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Ethanol
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as an oxidant)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Dissolve the crude 3-Bromo-5-fluoro-benzene-1,2-diamine in ethanol in a round-bottom flask.
-
Add the aromatic aldehyde (1.0 eq) to the solution.
-
Optionally, a mild oxidizing agent such as sodium metabisulfite can be added to facilitate the cyclization.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
-
If the product remains in solution, concentrate the solvent using a rotary evaporator and purify the residue by column chromatography on silica gel.
Visualizations of Synthetic Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic transformations described.
Caption: Synthetic workflow for the preparation of a 2-aryl-6-bromo-4-fluoro-1H-benzimidazole.
Caption: Logical relationships of synthetic pathways starting from this compound.
Conclusion
This compound is a synthetic building block of significant value to the scientific research community, particularly in the fields of medicinal chemistry and materials science. Its multifunctionality allows for a range of selective chemical modifications, providing a robust platform for the synthesis of complex and novel molecules. The detailed protocols and synthetic workflows presented in this guide aim to facilitate its effective utilization in the laboratory, empowering researchers to explore new chemical space and advance the development of innovative chemical entities.
References
Unlocking New Frontiers in Drug Discovery: A Technical Guide to the Research Potential of 2-Bromo-6-fluoro-4-nitroaniline
For Immediate Release
Shanghai, China – December 30, 2025 – In the fast-evolving landscape of pharmaceutical and agrochemical research, the strategic selection of molecular building blocks is paramount to the successful development of novel and effective agents. The compound 2-Bromo-6-fluoro-4-nitroaniline emerges as a highly versatile and reactive intermediate, poised to unlock new avenues in the synthesis of complex bioactive molecules. This technical guide provides an in-depth analysis of its properties, potential synthetic transformations, and promising research areas for scientists and drug development professionals.
Core Properties of this compound
This compound is a substituted aniline bearing three key functional groups that dictate its reactivity: a bromine atom, a fluorine atom, and a nitro group. This unique arrangement of substituents on the aromatic ring opens up a wide array of possibilities for synthetic diversification.
| Property | Value | Reference |
| Molecular Formula | C₆H₄BrFN₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 235.01 g/mol | --INVALID-LINK-- |
| Appearance | Light yellow to brown crystalline powder | --INVALID-LINK-- |
| Melting Point | 75 - 79 °C | --INVALID-LINK-- |
| CAS Number | 455-58-3 | --INVALID-LINK-- |
Synthetic Pathways and Methodologies
Proposed Synthesis of this compound
A potential synthetic pathway starts from 2-fluoroaniline, which is first protected, then brominated, nitrated, and finally deprotected.
Experimental Protocol (Adapted from analogous synthesis):
-
Amino Protection: To a solution of 2-fluoroaniline in a suitable solvent like dichloromethane, add an amino protecting reagent such as acetic anhydride in the presence of a base like triethylamine. Stir at room temperature until the reaction is complete (monitored by TLC).
-
Bromination: The protected aniline is then subjected to electrophilic bromination using a reagent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.
-
Nitration: The brominated intermediate is carefully nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the para position to the amino group.
-
Deprotection: The final step involves the removal of the protecting group, typically by acid or base-catalyzed hydrolysis, to yield the target compound.
Potential Research Areas and Applications
The strategic positioning of the bromo, fluoro, and nitro groups makes this compound a valuable precursor for a variety of complex molecules with potential biological activity.
Synthesis of Kinase Inhibitors
The scaffold of this compound is highly suitable for the development of kinase inhibitors, a critical class of anti-cancer drugs. The bromine atom provides a handle for introducing various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, which can interact with the hinge region of the kinase ATP-binding site. The aniline nitrogen can be a key hydrogen bond donor.
Potential Signaling Pathway to Target:
Derivatives of this compound could be designed to target receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and PDGFR, which are often dysregulated in cancer. Inhibition of these pathways can block downstream signaling cascades responsible for cell proliferation, angiogenesis, and metastasis.
Experimental Protocol for Kinase Inhibition Assay (General):
A common method to assess kinase inhibition is through an in vitro kinase assay using a technology like LanthaScreen™.
-
Reagents: Kinase enzyme, fluorescently labeled substrate, ATP, and test compounds.
-
Procedure: The kinase, substrate, and test compound are incubated together. The reaction is initiated by the addition of ATP.
-
Detection: After a set incubation period, a detection reagent containing a terbium-labeled antibody that recognizes the phosphorylated substrate is added.
-
Analysis: The FRET signal is measured, which is proportional to the amount of phosphorylated substrate. A decrease in the FRET signal in the presence of the test compound indicates inhibition of the kinase. IC₅₀ values are then calculated.
Development of Novel Antimicrobial Agents
The formation of benzimidazoles and other nitrogen-containing heterocycles is a promising avenue for the development of new antimicrobial agents. The nitro group of this compound can be reduced to an amine, which can then undergo cyclization with various reagents to form a diverse library of heterocyclic compounds for screening.
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
-
Preparation: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Quantitative Data from Analogous Systems
While specific quantitative data for reactions involving this compound is scarce in the public domain, data from structurally similar compounds can provide valuable insights into expected yields and biological activities.
Table 1: Representative Yields for Key Synthetic Transformations on Analogous Scaffolds
| Reaction | Substrate | Reagents and Conditions | Product | Yield |
| Bromination | 4-fluoroaniline | NBS, acetonitrile | 2-bromo-4-fluoroaniline | ~60-70% |
| Nitration | N-(2-bromo-5-fluorophenyl)acetamide | HNO₃/H₂SO₄ | N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide | High |
| Suzuki Coupling | 2,6-dibromo-4-nitroaniline | Arylboronic acid, Pd(OAc)₂, DMF/H₂O, 80°C | 2-aryl-6-bromo-4-nitroaniline | 80-95% |
| Nitro Reduction | 4-fluoro-2-methoxy-5-nitroaniline | Fe, NH₄Cl, EtOH/H₂O, reflux | 4-fluoro-2-methoxy-1,5-diaminobenzene | High |
Table 2: Biological Activity of Heterocycles Derived from Similar Precursors
| Compound Class | Target | Example IC₅₀/MIC |
| Pyrrolo[2,3-d]pyrimidines | EGFR, PDGFR-β | Whole cell IC₅₀ < 1 µM |
| Benzimidazoles | E. coli DNA Gyrase B | Potential for MIC < 10 µg/mL |
| Fused 1,2,4-triazoles | S. aureus, E. coli | MIC 1.56 - 100 µg/mL |
Conclusion
This compound represents a promising and under-explored starting material for the synthesis of novel bioactive compounds. Its unique substitution pattern allows for facile diversification through established synthetic methodologies such as cross-coupling and heterocyclic ring formation. The potential for developing potent kinase inhibitors for oncology and novel antimicrobial agents makes this compound a valuable asset for researchers in drug discovery and development. Further exploration of the synthetic utility of this versatile building block is highly encouraged.
A Comprehensive Technical Guide to 2-Bromo-6-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2-Bromo-6-fluoro-4-nitroaniline, a key chemical intermediate in various fields of chemical synthesis. This document outlines its chemical identity, properties, and relevant experimental information to support its application in research and development.
Chemical Identity
-
IUPAC Name : this compound[1]
-
CAS Number : 455-58-3[1]
-
Molecular Formula : C₆H₄BrFN₂O₂[1]
-
Synonyms : 2-bromo-6-fluoro-4-nitro-phenylamine, 2-bromo-6-fluoro-4-nitrobenzenamine[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 235.01 g/mol | [1] |
| Melting Point | 70-79 °C | [2][3][4] |
| Boiling Point | 313.9 °C at 760 mmHg | [4] |
| Density | 1.896 g/cm³ | [4] |
| Flash Point | 143.6 °C | [4] |
| XLogP3 | 1.9 | [1] |
| Appearance | Light yellow to brown powder/crystal | [2][3] |
Synthesis and Reactivity
This compound is a versatile building block in organic synthesis.[2] Its reactivity is primarily dictated by the interplay of its three functional groups on the aniline scaffold: the bromo, fluoro, and nitro groups. These substituents influence the electron density of the aromatic ring and provide multiple sites for further chemical modification.
A common synthetic application involves the transformation of the nitro group. For instance, the reduction of the nitro group to an amine is a critical step for introducing a new primary amine functionality, which can then be used for subsequent synthetic modifications, such as in the formation of amides or sulfonamides.
Caption: Logical relationship of functional groups and reactivity.
Experimental Protocols
A plausible synthetic workflow is outlined below:
Caption: Plausible synthetic workflow for this compound.
Applications in Research and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The presence of orthogonal functional groups allows for selective reactions, making it a valuable scaffold for building molecular diversity. Its derivatives are investigated for various biological activities.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) before use.[6][7] Standard personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[7] Work should be conducted in a well-ventilated area or under a chemical fume hood.[7] In case of exposure, appropriate first-aid measures should be taken immediately.[8]
References
- 1. This compound | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Bromo-4-fluoro-6-nitroaniline | 10472-88-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. chembk.com [chembk.com]
- 5. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 6. 2-BROMO-4-FLUORO-6-NITROANILINE - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: Laboratory-Scale Synthesis of 2-Bromo-6-fluoro-4-nitroaniline
Introduction
2-Bromo-6-fluoro-4-nitroaniline is a halogenated and nitrated aromatic amine, a class of compounds that serves as crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] The strategic placement of bromo, fluoro, and nitro groups on the aniline scaffold offers multiple reaction sites for further chemical transformations, making it a valuable intermediate for drug discovery and development professionals. This document provides a detailed protocol for the laboratory-scale synthesis of this compound, starting from the commercially available 2-bromo-6-fluoroaniline.
Synthetic Strategy
The synthesis of this compound is achieved through a three-step process designed to ensure high regioselectivity and yield. The methodology is based on established organic chemistry principles for the manipulation of substituted anilines. The process involves:
-
Protection of the Amino Group: The amino group of the starting material, 2-bromo-6-fluoroaniline, is protected by acetylation to prevent its oxidation during the subsequent nitration step and to direct the incoming nitro group to the desired position.[2][3]
-
Electrophilic Aromatic Substitution (Nitration): The protected intermediate, N-(2-bromo-6-fluorophenyl)acetamide, undergoes regioselective nitration at the para-position relative to the activating acetamido group.
-
Deprotection of the Amino Group: The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield the final product, this compound.[2]
This synthetic route is advantageous as it utilizes readily available reagents and employs reaction conditions that can be safely managed in a standard laboratory setting.
Experimental Protocols
Step 1: Synthesis of N-(2-bromo-6-fluorophenyl)acetamide (Protection)
This procedure outlines the protection of the amino group of 2-bromo-6-fluoroaniline by acetylation.
Materials:
-
2-bromo-6-fluoroaniline
-
Acetic anhydride
-
Glacial acetic acid
-
Deionized water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Dropping funnel
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-bromo-6-fluoroaniline in glacial acetic acid.
-
While stirring, slowly add acetic anhydride to the solution using a dropping funnel.
-
Gently warm the reaction mixture to 50-60°C and maintain this temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration using a Büchner funnel, wash it thoroughly with cold water, and air-dry.
Step 2: Synthesis of N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide (Nitration)
This protocol describes the nitration of the protected aniline derivative.
Materials:
-
N-(2-bromo-6-fluorophenyl)acetamide
-
Concentrated sulfuric acid (98%)
-
Concentrated nitric acid (70%)
-
Crushed ice
-
Ethanol
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-salt bath
-
Thermometer
-
Dropping funnel
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a three-neck round-bottom flask, add the dried N-(2-bromo-6-fluorophenyl)acetamide to concentrated sulfuric acid and stir until fully dissolved.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Separately, prepare a cold nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Add the nitrating mixture dropwise to the stirred acetanilide solution, ensuring the temperature is maintained below 10°C.[3]
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Carefully pour the reaction mixture over crushed ice to precipitate the nitrated product.
-
Collect the yellow solid by vacuum filtration, wash it with cold water until the filtrate is neutral, and then recrystallize from ethanol to purify.
Step 3: Synthesis of this compound (Deprotection)
This final step removes the acetyl group to yield the target compound.
Materials:
-
N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide
-
70% aqueous sulfuric acid
-
10% sodium hydroxide solution
-
Deionized water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Beaker
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
Suspend the purified N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide in a 70% aqueous solution of sulfuric acid in a round-bottom flask.
-
Heat the mixture under reflux for 30-45 minutes until the solid has dissolved.[3]
-
Cool the solution to room temperature and pour it into a beaker of cold water.
-
Neutralize the solution with a 10% sodium hydroxide solution to precipitate the this compound.
-
Collect the solid product by vacuum filtration, wash it with water, and dry it under vacuum.
Data Presentation
| Parameter | Step 1: Protection | Step 2: Nitration | Step 3: Deprotection |
| Starting Material | 2-bromo-6-fluoroaniline | N-(2-bromo-6-fluorophenyl)acetamide | N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide |
| Molar Mass ( g/mol ) | 190.01 | 232.05 | 277.05 |
| Reagents | Acetic anhydride, Glacial acetic acid | Conc. H₂SO₄, Conc. HNO₃ | 70% H₂SO₄, 10% NaOH |
| Reaction Temperature | 50-60°C | 0-10°C | Reflux |
| Reaction Time | 1-2 hours | 1 hour | 30-45 minutes |
| Product | N-(2-bromo-6-fluorophenyl)acetamide | N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide | This compound |
| Molar Mass ( g/mol ) | 232.05 | 277.05 | 235.01 |
| Theoretical Yield | Dependent on starting mass | Dependent on starting mass | Dependent on starting mass |
| Appearance | White to off-white solid | Yellow solid | Yellow to orange solid |
Mandatory Visualization
Caption: Synthetic pathway for this compound.
References
Synthetic Route to 2-Bromo-6-fluoro-4-nitroaniline Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed synthetic routes and experimental protocols for the preparation of 2-bromo-6-fluoro-4-nitroaniline and its key precursor, 2-bromo-6-fluoroaniline. These compounds are valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals. The protocols are based on established chemical literature and patents, offering reproducible methods for laboratory and potential scale-up applications.
Overview of Synthetic Strategy
The synthesis of this compound is approached in a two-stage process. The first stage involves the synthesis of the key intermediate, 2-bromo-6-fluoroaniline, starting from commercially available o-fluoroaniline. This multi-step process is designed to control the regioselectivity of the bromination by employing a protecting group strategy. The second stage is the regioselective nitration of 2-bromo-6-fluoroaniline to yield the final product.
Synthesis of 2-Bromo-6-fluoroaniline from o-Fluoroaniline
A robust, multi-step synthesis for 2-bromo-6-fluoroaniline has been developed to avoid the formation of undesired isomers that can occur with direct bromination of o-fluoroaniline.[1] The overall workflow involves the protection of the amino group, a sulfonation reaction, regioselective bromination, and finally, deprotection to yield the desired intermediate.
Caption: Synthetic workflow for 2-bromo-6-fluoroaniline.
Experimental Protocols
Step 1: Protection of the Amino Group (Acetylation) [1]
-
Dissolve o-fluoroaniline (1 part by weight) and triethylamine (1 part by weight) in dichloromethane (3.6 parts by weight).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetyl chloride (0.78 parts by weight) dropwise, maintaining the temperature at or below 20 °C.
-
Stir the mixture at room temperature for 5-8 hours.
-
Monitor the reaction completion by Thin Layer Chromatography (TLC).
-
Upon completion, the resulting N-(2-fluorophenyl)acetamide (Intermediate 1) in dichloromethane is used directly in the next step.
Step 2: Sulfonylation [1]
Detailed protocol for this step is part of a proprietary process and involves reacting Intermediate 1 to introduce a sulfonyl group, yielding Intermediate 2.
Step 3: Bromination [1]
-
Add the sulfonylated intermediate (Intermediate 2, 1 part by weight) to an aqueous solution of hydrobromic acid (2.5 parts by weight).
-
Heat the mixture to 70-75 °C and stir until the solution becomes clear (approximately 1-3 hours).
-
Slowly add 20% hydrogen peroxide (0.5 parts by weight) dropwise.
-
Continue stirring at 70-75 °C for 5-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 10-20 °C.
-
Filter the solid product, and dry to obtain the brominated intermediate (Intermediate 3).
Step 4: Deprotection [1]
-
Add the dried brominated intermediate (Intermediate 3, 1 part by weight) to an 80% sulfuric acid solution (3 parts by weight).
-
Heat the mixture to 160 °C and stir for 3-5 hours.
-
Monitor the reaction by TLC.
-
Once complete, cool the system to 10-20 °C.
-
Carefully pour the reaction mixture into crushed ice (9 parts by weight).
-
Extract the product with dichloromethane (2.5 parts by weight).
-
Combine the organic phases and remove the dichloromethane by distillation under normal pressure.
-
Purify the crude product by vacuum distillation to obtain 2-bromo-6-fluoroaniline.
Summary of Quantitative Data for 2-Bromo-6-fluoroaniline Synthesis
| Step | Key Reagents | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) | Reference |
| Acetylation | o-fluoroaniline, acetyl chloride, triethylamine | 0-20 | 5-8 | High (used in situ) | - | [1] |
| Bromination | Intermediate 2, HBr, H₂O₂ | 70-75 | 5-8 | 70.7 | 98 | [1] |
| Deprotection | Intermediate 3, 80% H₂SO₄ | 160 | 3-5 | 79.3 | 99.6 | [1] |
Synthesis of this compound
The final step in the synthesis is the regioselective nitration of 2-bromo-6-fluoroaniline. The directing effects of the substituents on the aromatic ring (amino, fluoro, and bromo groups) are critical in determining the position of the incoming nitro group. The amino group is a strong activating, ortho-, para-director, while the halogens are deactivating, ortho-, para-directors. Due to steric hindrance from the adjacent bromo and fluoro groups, the nitration is expected to occur at the C4 position, which is para to the amino group.
Caption: Nitration of 2-bromo-6-fluoroaniline.
Proposed Experimental Protocol for Nitration
This protocol is based on standard procedures for the nitration of substituted anilines.[2]
-
In a three-necked flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, carefully add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice-salt bath.
-
Slowly add 2-bromo-6-fluoroaniline to the cold sulfuric acid while maintaining the temperature between 0-5 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Add the nitrating mixture dropwise to the aniline solution over 30-45 minutes, ensuring the internal temperature does not rise above 10 °C.
-
After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure this compound.
Summary of Quantitative Data for Analogous Nitration Reactions
The following table summarizes reaction conditions and yields for the nitration of a similar substrate, 2-bromo-5-fluoroaniline, which can provide an estimate for the nitration of 2-bromo-6-fluoroaniline.[2]
| Starting Material | Nitrating Agent | Solvent | Temperature (°C) | Duration (h) | Yield (%) | Purity (%) | Reference |
| 2-bromo-5-fluoroaniline | Conc. HNO₃ | Conc. H₂SO₄ | 0-5 | ~1 | 53 | 99.2 | [2] |
| 2-bromo-5-fluoroaniline | Conc. HNO₃ | Acetic Anhydride | 0-5 | 0.5 | 51.5 | 98.7 | [2] |
Applications and Further Reactions
This compound is a versatile intermediate. The nitro group can be readily reduced to an amino group, providing a diamino-substituted benzene ring which is a common scaffold in medicinal chemistry. The presence of the bromo and fluoro substituents allows for further functionalization through various cross-coupling reactions, enabling the synthesis of a wide range of complex molecules for drug discovery and materials science.
References
Application Notes: 2-Bromo-6-fluoro-4-nitroaniline in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the utility of 2-bromo-6-fluoro-4-nitroaniline as a key starting material in the synthesis of targeted pharmaceutical agents, specifically focusing on the generation of precursors for kinase inhibitors such as Lorlatinib, a potent ALK and ROS1 inhibitor.
Introduction
This compound is a versatile chemical intermediate, whose unique substitution pattern makes it a valuable building block in medicinal chemistry. The presence of ortho-bromo and fluoro groups, combined with a para-nitro functionality, allows for a range of selective chemical transformations. This document outlines the application of this compound in the synthesis of a key intermediate for the third-generation anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) inhibitor, Lorlatinib. Lorlatinib is a critical therapeutic for certain types of non-small cell lung cancer (NSCLC)[1][2][3].
Core Application: Synthesis of a Key Lorlatinib Intermediate
While multiple synthetic routes to Lorlatinib exist, the 12-fluoro-substituted phenyl moiety is a consistent feature. This compound serves as an ideal precursor for this structural component. A plausible and efficient synthetic pathway involves a series of transformations: reduction of the nitro group, followed by a Suzuki-Miyaura cross-coupling reaction to introduce the necessary aryl partner.
Experimental Workflow
The overall synthetic strategy from this compound to a key biaryl intermediate suitable for further elaboration into Lorlatinib is depicted below.
References
Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2-Bromo-6-fluoro-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-6-fluoro-4-nitroaniline is a highly activated aromatic compound poised for nucleophilic aromatic substitution (SNAr). Its utility as a building block in medicinal chemistry and materials science stems from the presence of multiple reactive sites and the activating nature of its substituents. The nitro group, positioned para to the fluorine and ortho to the bromine, strongly withdraws electron density from the aromatic ring, facilitating nucleophilic attack.[1][2][3] The fluorine and bromine atoms serve as potential leaving groups, with fluorine being significantly more labile in SNAr reactions due to the high electronegativity and the strength of the C-F bond, which polarizes the carbon atom, making it more susceptible to nucleophilic attack.[2][4][5] This differential reactivity allows for selective functionalization.
These application notes provide generalized protocols for the SNAr of this compound with various nucleophiles, drawing upon established principles for analogous activated haloaromatic compounds. The provided methodologies serve as a robust starting point for the synthesis of diverse molecular scaffolds.
Reactivity and Regioselectivity
In nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][6] The stability of this intermediate is enhanced by the presence of electron-withdrawing groups at the ortho and para positions relative to the leaving group. In the case of this compound, the nitro group effectively stabilizes the negative charge.
The general order of leaving group ability in SNAr reactions is F > Cl ≈ Br > I, which is inverse to that observed in SN2 reactions.[4][5] This is because the high electronegativity of fluorine strongly polarizes the attached carbon atom, making it more electrophilic and thus more readily attacked by a nucleophile.[7] Consequently, reactions with this compound are expected to proceed with high regioselectivity, with the nucleophile preferentially displacing the fluoride atom.
General Reaction Mechanism
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism.
Caption: General mechanism of the SNAr reaction.
Experimental Protocols
The following are generalized protocols for the nucleophilic aromatic substitution of this compound with common classes of nucleophiles. These protocols are based on procedures for structurally related compounds and may require optimization for specific substrates and nucleophiles.[8]
Protocol 1: Reaction with Primary and Secondary Amines
This protocol describes a general procedure for the synthesis of N-substituted 2-bromo-4-nitroaniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Primary or secondary amine (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N, or DIPEA) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
To a round-bottom flask, add this compound and the chosen solvent.
-
Add the amine nucleophile, followed by the base.
-
Stir the reaction mixture at a temperature ranging from room temperature to 100 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Reaction with Alcohols/Phenols
This protocol outlines a general procedure for the synthesis of 2-bromo-6-alkoxy/phenoxy-4-nitroaniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Alcohol or phenol (1.5 eq)
-
Strong base (e.g., NaH or t-BuOK) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the strong base in the anhydrous solvent.
-
Cool the suspension to 0 °C and slowly add the alcohol or phenol.
-
Stir the mixture at room temperature for 30 minutes to generate the corresponding alkoxide or phenoxide.
-
Add this compound to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
After completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Reaction with Thiols
This protocol provides a general method for the synthesis of 2-bromo-6-(alkyl/arylthio)-4-nitroaniline derivatives.
Materials:
-
This compound (1.0 eq)
-
Thiol (1.1 eq)
-
Base (e.g., NaH or K₂CO₃) (1.2 eq)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Cool to 0 °C and slowly add the thiol to form the thiolate.
-
Add a solution of this compound in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
-
Carefully quench the reaction with water or saturated aqueous NH₄Cl.
-
Extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic layers.
-
Purify the crude product by column chromatography.
Data Presentation
Due to the limited availability of specific literature data for this compound, the following table provides representative reaction conditions and yields for SNAr reactions of analogous activated haloaromatic compounds. These values should serve as a general guide for expected outcomes.
| Nucleophile | Analogous Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Isopropylamine | 2-Bromo-4-fluoro-1-nitrobenzene | K₂CO₃ | DMF | RT | 12 | ~95 |
| Piperidine | 2,4-Dinitrofluorobenzene | - | Ethanol | RT | 2 | >90 |
| Methanol | 5-Fluoro-2-nitroaniline | Na₂CO₃ | Methanol | Reflux | 8 | ~85 |
| Thiophenol | 5-Fluoro-2-nitroaniline | Na₂CO₃ | DMF | 80 | 6 | ~90 |
Experimental Workflow
Caption: A generalized workflow for SNAr reactions.
Conclusion
The SNAr reactions of this compound offer a versatile and efficient pathway for the synthesis of a wide array of substituted nitroaromatic compounds. The protocols and data presented in these application notes, though based on analogous systems, provide a solid foundation for developing novel molecules in drug discovery and materials science. The high reactivity and regioselectivity of this substrate make it an attractive building block for combinatorial chemistry and library synthesis. Researchers are encouraged to use these guidelines as a starting point and optimize conditions for their specific nucleophiles of interest.
References
- 1. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Benchchem [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with exceptional precision and efficiency. These reactions are indispensable tools in the pharmaceutical, agrochemical, and materials science industries for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for several of the most widely utilized palladium-catalyzed cross-coupling reactions.
General Experimental Workflow
A generalized workflow for setting up a palladium-catalyzed cross-coupling reaction is depicted below. The key steps involve the careful preparation of reagents under an inert atmosphere to prevent the degradation of the catalyst and reagents.
Catalytic Cycle Overview
The catalytic cycles of most palladium-catalyzed cross-coupling reactions share a common mechanistic framework involving a Pd(0)/Pd(II) cycle. The fundamental steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or vinyl halide/triflate (R-X) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki, Stille, Sonogashira) or Alkene/Amine Coordination/Insertion (for Heck, Buchwald-Hartwig): The coupling partner transfers its organic group to the palladium center, or the alkene/amine coordinates to the palladium and undergoes insertion.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the Pd(0) catalyst.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[1][2]
Quantitative Data Summary
| Catalyst/Ligand | Aryl Halide | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref |
| Pd(OAc)₂ / SPhos | Aryl bromide | Arylboronic acid | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | High | 2 | [3] |
| Pd(PPh₃)₄ | 1,2-diiodobenzene | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 100 | 24 | - | 0.055 equiv. | [1] |
| Pd(OAc)₂ / SPhos | Vinyl iodide | MeB(OH)₂ | K₃PO₄ | Toluene/H₂O/THF | 80 | 1 | - | 0.1 equiv. | [1] |
| [dmiop]₂[PdCl₄] | 2-MePhBr | PhB(OH)₂ | KOH | 2-propanol | 40 | 2 | 89 | 1 | [4] |
| 3% Pd/C | Aryl iodide | Phenylboronic acid | - | - | - | 0.17 | 100 | 3 | [5] |
Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid [3]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Degassed Toluene (5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed toluene and degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. Typical reaction times are 2-24 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck (or Mizoroki-Heck) reaction is the palladium-catalyzed coupling of an unsaturated halide or triflate with an alkene to form a substituted alkene.[6][7]
Quantitative Data Summary
| Catalyst | Aryl Halide | Alkene | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading | Ref |
| PdCl₂ | 4-iodoacetophenone | Acrylic acid | Na₂CO₃ | Water | 100 | 1 | - | 0.01 equiv. | [8] |
| Palladacycle phosphine mono-ylide complex | Aryl bromides/chlorides | Aromatic/aliphatic olefins | - | - | 130 | - | Good | 10 ppm | [9] |
| Pd/C@Fe₃O₄ | - | - | - | - | - | - | Good to excellent | - | [2] |
| Pd(OAc)₂ | Iodobenzene | 1-decene | - | - | - | 0.17 | Complete | - | [10] |
Experimental Protocol: Heck Reaction of 4-Iodoacetophenone with Acrylic Acid [8]
Materials:
-
4-Iodoacetophenone (246 mg, 1.0 mmol, 1.0 equiv)
-
Acrylic acid (100 μL, 1.5 mmol, 1.5 equiv)
-
Sodium carbonate (Na₂CO₃, 318 mg, 3.0 mmol, 3.0 equiv)
-
Palladium(II) chloride (PdCl₂, 2 mg, 0.01 mmol, 0.01 equiv)
-
Water (5 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, combine 4-iodoacetophenone, acrylic acid, sodium carbonate, and palladium(II) chloride in water.
-
Heat the reaction mixture to approximately 100 °C with vigorous stirring.
-
Monitor the reaction for the complete consumption of 4-iodoacetophenone (approximately 1 hour) by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with 1 M aqueous HCl to a pH of approximately 1.
-
The product will precipitate out of solution and can be collected by filtration.
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[4][11]
Quantitative Data Summary
| Catalyst/Co-catalyst | Aryl Halide | Alkyne | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Catalyst Loading (mol%) | Ref |
| Pd/C | Aryl iodides | Aromatic/aliphatic alkynes | - | - | - | - | Good to excellent | 0.2 | [12] |
| Pd(OAc)₂ | Aryl iodides/bromides | Terminal alkynes | Dabco | - | - | - | Good to excellent | 0.01-2 | [13] |
| Pd₁@NC / CuI | Aryl halide | Alkyne | NEt₃ | MeCN | 80 | 24 | - | 0.2 | [14][15] |
| Pd(II) on PNIPAM-co-PPAP | Iodobenzene | Phenylacetylene | Pyrrolidine | Water | 70 | 2 | 98 | - | [16] |
Experimental Protocol: Copper-Free Sonogashira Coupling [12]
Materials:
-
Aryl iodide (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Palladium on carbon (10% w/w, 0.02 mmol Pd, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)
-
N,N-Dimethylformamide (DMF, 5 mL)
Procedure:
-
To a Schlenk tube containing a stir bar, add the aryl iodide, palladium on carbon, and potassium carbonate.
-
Evacuate and backfill the tube with an inert gas (3x).
-
Add DMF and the terminal alkyne via syringe.
-
Heat the reaction mixture to 80 °C and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Stille Coupling
The Stille reaction couples an organotin compound with an organic halide or triflate.[13][17]
Quantitative Data Summary
| Catalyst | Electrophile | Organostannane | Additive | Solvent | Temp (°C) | Time (days) | Yield (%) | Catalyst Loading (mol%) | Ref |
| Pd(dppf)Cl₂·DCM | Enol triflate | Organotin reagent | CuI, LiCl | DMF | 40 | 2.5 | 87 | 10 | [13] |
| Pd(PPh₃)₄ | - | - | - | Dioxane | 101 | 0.33 | 52 | 1 | |
| Pd₂(dba)₃ | Iodobenzene | C20-alkyltin | - | - | - | - | 82 | - | |
| PdCl₂(NH₃)₂/bipyridyl | Aryl iodides/bromides | Organostannanes | NaHCO₃ | Water | 110 | - | Good to high | 0.0001 | [1] |
Experimental Protocol: Stille Coupling of an Enol Triflate [13]
Materials:
-
Enol triflate (4.60 mmol, 1.0 equiv)
-
Organotin reagent (1.15 equiv)
-
Pd(dppf)Cl₂·DCM (0.1 equiv)
-
Copper(I) iodide (CuI, 0.1 equiv)
-
Lithium chloride (LiCl, 5.3 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF, 46 mL)
Procedure:
-
To a flame-dried round-bottom flask, add the enol triflate and 35 mL of DMF (previously bubbled with N₂ for 45 min).
-
Sequentially add CuI, Pd(dppf)Cl₂·DCM, and LiCl.
-
Add another 11 mL of DMF to make a 0.1 M solution.
-
Purge the flask with argon for 10 minutes before adding the organotin reagent.
-
Heat the solution to 40 °C.
-
After 2.5 days at 40 °C, transfer the brown solution into a separatory funnel containing a 1:2 mixture of NH₃·H₂O:H₂O and extract with hexane.
-
Combine the organic phases, wash with the NH₃·H₂O:H₂O mixture and brine, dry over Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude material by flash chromatography on basic alumina.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds by coupling amines with aryl halides or triflates.[9]
Quantitative Data Summary
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Substrates | Yield (%) | Catalyst Loading (mol%) | Ref |
| Pd(OAc)₂ | X-Phos | KOt-Bu | Toluene | 100 | 0.17 | Haloarenes + Various Amines | Good to Excellent | - | [3] |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 110 | - | Haloarenes + Various Amines | High | - | [3] |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | - | - | Haloarenes + Various Amines | - | - | [3] |
| Pd(dba)₂ | XPhos | NaOt-Bu | Toluene | RT | - | 4-chlorotoluene + morpholine | - | 1.5 | [3] |
| PdCl₂(P(o-Tolyl)₃)₂ | - | - | Toluene | 100 | 3 | Bromobenzene + N,N-diethylamino-tributyltin | High | 1 |
Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with an Aniline [9]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
X-Phos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Degassed Toluene (5 mL)
Procedure:
-
In a glovebox or under a stream of inert gas, charge an oven-dried Schlenk tube with Pd(OAc)₂, X-Phos, and sodium tert-butoxide.
-
Add the aryl bromide and aniline, followed by degassed toluene.
-
Seal the tube and heat the mixture in an oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with ether, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
References
- 1. researchgate.net [researchgate.net]
- 2. The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Heck reaction - Wikipedia [en.wikipedia.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Organometallic cross-coupling reactions [cem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Selective Hydrogenation of the Nitro Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of a nitro group to a primary amine is a fundamental and critical transformation in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Primary amines are essential building blocks for a vast array of bioactive molecules.[1] Catalytic hydrogenation stands out as a highly efficient, atom-economical, and environmentally friendly method for this conversion, often providing high yields and excellent selectivity under relatively mild conditions.[2] This document offers detailed application notes, experimental protocols, and comparative data for the selective hydrogenation of nitro compounds.
The chemoselective reduction of a nitro group in the presence of other reducible functional groups such as halogens, carbonyls, alkenes, and nitriles is a significant challenge. The choice of catalyst, solvent, and reaction conditions is paramount to achieving the desired selectivity.[3] This guide explores various catalytic systems, from traditional noble metal catalysts like Palladium on carbon (Pd/C) and Platinum(IV) oxide (PtO₂) to more sustainable and cost-effective base metal catalysts involving manganese, cobalt, and iron.[2][4][5]
Mechanistic Pathways
The reduction of a nitro group to an amine is a six-electron process that generally proceeds through a direct hydrogenation pathway involving nitroso and hydroxylamine intermediates.[6] A condensation pathway, leading to azoxy, azo, and hydrazo intermediates, can also occur under certain conditions.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Note: Derivatization of 2-Bromo-6-fluoro-4-nitroaniline for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-6-fluoro-4-nitroaniline is a versatile starting material in medicinal chemistry, offering multiple points for chemical modification to explore structure-activity relationships (SAR). Its unique substitution pattern, featuring a bromine atom amenable to cross-coupling reactions, a fluorine atom to modulate electronic properties and metabolic stability, and a nitro group that can be a key pharmacophoric feature or a precursor to an amino group, makes it an attractive scaffold for the synthesis of compound libraries. This application note provides detailed protocols for the derivatization of this compound via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions and outlines a framework for subsequent SAR studies, particularly in the context of anticancer and antimicrobial drug discovery.
Data Presentation
The derivatization of the this compound core allows for the systematic exploration of chemical space. The following tables present hypothetical yet representative data for two common applications of such derivatives: kinase inhibition and antimicrobial activity.
Table 1: Anticancer Activity of 2-Aryl-6-fluoro-4-nitroaniline Derivatives as Kinase Inhibitors
This table summarizes the in vitro potency of synthesized compounds against a representative tyrosine kinase (e.g., VEGFR2) and their cytotoxic effects on a cancer cell line (e.g., HCT-116).
| Compound ID | R (Aryl Group) | VEGFR2 IC₅₀ (nM)[1] | HCT-116 IC₅₀ (µM) |
| 1a | Phenyl | 150 | 12.5 |
| 1b | 4-Methoxyphenyl | 85 | 8.2 |
| 1c | 4-Chlorophenyl | 120 | 10.1 |
| 1d | 3-Pyridyl | 95 | 9.5 |
| 1e | 2-Thienyl | 180 | 15.8 |
Table 2: Antimicrobial Activity of N-Aryl-2-(arylamino)-6-fluoro-4-nitroaniline Derivatives
This table presents the minimum inhibitory concentration (MIC) values for a series of N-arylated derivatives against common bacterial strains.
| Compound ID | R' (Amine) | S. aureus MIC (µg/mL)[2] | E. coli MIC (µg/mL)[2] |
| 2a | Aniline | 32 | >64 |
| 2b | 4-Fluoroaniline | 16 | 64 |
| 2c | Morpholine | 8 | 32 |
| 2d | Piperidine | 16 | 64 |
| 2e | Indole | >64 | >64 |
Experimental Protocols
The following are detailed methodologies for the key derivatization reactions of this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-6-fluoro-4-nitroanilines
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (2.0 equiv), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Seal the flask with a rubber septum, and evacuate and backfill with argon three times.
-
Add the degassed 1,4-dioxane/water (4:1) solvent mixture via syringe. The reaction concentration should be approximately 0.1 M with respect to the starting aniline.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-6-fluoro-4-nitroaniline derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of N-Substituted-2-amino-6-fluoro-4-nitroanilines
This protocol details a general procedure for the palladium-catalyzed amination of this compound with various primary and secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous and degassed toluene
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (1.4 equiv) to a dry Schlenk tube.
-
Add anhydrous, degassed toluene, and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add this compound (1.0 equiv) and the desired amine (1.2 equiv) to the reaction mixture.
-
Seal the Schlenk tube, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16-24 hours.
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature, and quench the reaction by adding saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure N-substituted-2-amino-6-fluoro-4-nitroaniline.
-
Confirm the structure of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Mandatory Visualizations
Diagram 1: General Derivatization Workflow
Caption: Workflow for derivatization and SAR studies.
Diagram 2: Hypothetical Kinase Inhibitor Signaling Pathway
Caption: Inhibition of a kinase signaling pathway.
Diagram 3: Logic of a Structure-Activity Relationship (SAR) Study
Caption: Iterative cycle of an SAR study.
References
Application Notes and Protocols: Ethyl Acetoacetate as a Versatile Intermediate for Heterocyclic Compound Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ethyl acetoacetate is a highly versatile and widely utilized intermediate in organic synthesis, particularly in the construction of a diverse array of heterocyclic compounds.[1][2][3] Its unique structural feature, possessing both β-keto and ester functionalities, allows it to participate in a variety of condensation and cyclization reactions. This document provides detailed application notes and experimental protocols for the synthesis of several key heterocyclic scaffolds using ethyl acetoacetate, including pyridines, dihydropyrimidinones, and pyrazoles. These heterocyclic systems are of significant interest in medicinal chemistry and drug development due to their broad spectrum of biological activities.[4][5]
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multi-component reaction that provides access to 1,4-dihydropyridines and subsequently pyridines.[6][7] This reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester (such as ethyl acetoacetate), and an ammonia source.[6][8] The resulting 1,4-dihydropyridine core is a privileged scaffold in medicinal chemistry, most notably found in a class of drugs known as calcium channel blockers used to treat hypertension and angina.[7][9]
Quantitative Data for Hantzsch Pyridine Synthesis:
| Aldehyde | Nitrogen Source | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Ammonium Acetate | Ethanol | 2.5 | 92 | [10] |
| 5-Bromothiophene-2-carboxaldehyde | Ammonium Acetate | Solvent-free | 2.5 | 85 | [10] |
| Various Aldehydes | Ammonium Carbonate | Water | 1-3 | 86-96 | [11] |
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is adapted from established Hantzsch synthesis procedures.[6][8][11]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Ammonium acetate
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (10 mmol) and ethyl acetoacetate (20 mmol) in ethanol (30 mL).
-
Add ammonium acetate (12 mmol) to the solution.
-
Reflux the reaction mixture with stirring for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to obtain the pure product.
Experimental Workflow:
Caption: Workflow for Hantzsch 1,4-dihydropyridine synthesis.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot, three-component synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester (ethyl acetoacetate), and urea.[12][13] This reaction is typically acid-catalyzed.[12] DHPMs are a class of heterocyclic compounds that exhibit a wide range of pharmacological activities, including antiviral, antitumor, anti-inflammatory, and antihypertensive properties.[4][5][14] Some DHPMs also function as calcium channel blockers.[14]
Quantitative Data for Biginelli Reaction:
| Aldehyde | Urea/Thiourea | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Urea | HCl | Reflux | High | [12][13] |
| m-Nitrobenzaldehyde | Thiourea | Ammonium dihydrogenphosphate | 2 | 85 | [12] |
| p-Methoxybenzaldehyde | Thiourea | Ammonium dihydrogenphosphate | 2 | 82 | [12] |
Experimental Protocol: Synthesis of 5-Ethoxycarbonyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is based on the classical Biginelli reaction procedure.[12][13]
Materials:
-
Benzaldehyde
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Heat the mixture to reflux with stirring for 3-4 hours.
-
After cooling to room temperature, the product will precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure dihydropyrimidinone.
Reaction Mechanism Overview:
Caption: Simplified Biginelli reaction mechanism.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a reaction between a hydrazine and a 1,3-dicarbonyl compound, such as ethyl acetoacetate, to form a pyrazole or pyrazolone.[15] This reaction is a cornerstone in the synthesis of pyrazole-containing heterocycles, which are prevalent in many pharmaceuticals, including analgesics, anti-inflammatory drugs, and neuroprotective agents.[16]
Quantitative Data for Knorr Pyrazole Synthesis:
| Hydrazine | 1,3-Dicarbonyl | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Phenylhydrazine | Ethyl acetoacetate | None | 1 | Very Good | [15] |
| Hydrazine hydrate | Ethyl benzoylacetate | 1-Propanol | 1 | Good | [17] |
Experimental Protocol: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone
This protocol describes the synthesis of a pyrazolone from ethyl acetoacetate and phenylhydrazine.[15][16][17]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Diethyl ether
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, carefully add ethyl acetoacetate (12.5 mmol) to phenylhydrazine (12.5 mmol). The addition is slightly exothermic and should be done with caution.[15]
-
Heat the mixture at 135-145 °C for 1 hour.[15]
-
Cool the resulting syrup in an ice-water bath.
-
Add a small amount of diethyl ether and stir vigorously to induce crystallization of the crude product.[15][17]
-
Collect the solid by vacuum filtration and wash thoroughly with diethyl ether.[15]
-
Recrystallize the crude product from hot ethanol to obtain pure 3-methyl-1-phenyl-5-pyrazolone.[15]
Application in Drug Development: Dihydropyridine Calcium Channel Blockers
The 1,4-dihydropyridine scaffold, synthesized via the Hantzsch reaction, is the core structure of a major class of cardiovascular drugs known as dihydropyridine calcium channel blockers (e.g., nifedipine, amlodipine).[7][8] These drugs are used to treat hypertension and angina.[9]
Mechanism of Action: Dihydropyridine calcium channel blockers act by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels in the smooth muscle cells of blood vessels.[18][19][20] This blockage leads to vasodilation (widening of blood vessels), which in turn reduces peripheral vascular resistance and lowers blood pressure.[19][20][21]
Signaling Pathway:
Caption: Mechanism of action of dihydropyridine calcium channel blockers.
References
- 1. ETHYL ACETO ACETATE FOR SYNTHESIS | Marine Chemicals,Tank Cleaning Chemicals,Water Chemicals Products,Cooling Water Treatment Chemicals [rx-sol.com]
- 2. Ethyl acetoacetate | Synthesis, Reactions, Esterification | Britannica [britannica.com]
- 3. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 4. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. grokipedia.com [grokipedia.com]
- 7. Hantzsch Dihydropyridine Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. How Do Dihydropyridine Calcium Channel Blockers Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. royalsocietypublishing.org [royalsocietypublishing.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. books.rsc.org [books.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Dual mode of action of dihydropyridine calcium antagonists: a role for nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. buzzrx.com [buzzrx.com]
- 20. youtube.com [youtube.com]
- 21. Calcium channel blocker - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Bromo-6-fluoro-4-nitroaniline in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2-Bromo-6-fluoro-4-nitroaniline as a reagent in materials science, with a focus on its potential application in the development of nonlinear optical (NLO) materials. While direct literature on the use of this compound in NLO crystal growth is emerging, we present detailed protocols and data based on its closely related analogue, 2-bromo-6-chloro-4-nitroaniline, which is expected to have similar properties and reactivity.
Application in Nonlinear Optical (NLO) Materials
Substituted anilines, such as this compound, are promising candidates for NLO applications due to their molecular structure, which incorporates both electron-donating (amino) and electron-withdrawing (nitro) groups. This "push-pull" system can lead to large molecular hyperpolarizabilities, a key requirement for second-order NLO materials used in technologies like frequency doubling of lasers and optical switching.
Single crystals of these organic materials are of particular interest as they can exhibit high NLO efficiencies. The following sections detail the synthesis and characterization of NLO-active crystals using a substituted nitroaniline precursor.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol [1] |
| Appearance | Light yellow to Brown powder/crystal |
| Melting Point | 70-72 °C[2] |
| Solubility | Soluble in organic solvents |
Crystal Growth Protocol: Solution Evaporation Technique
This protocol is adapted from the synthesis of 2-bromo-6-chloro-4-nitroaniline single crystals and is expected to be applicable for this compound with minor modifications.[3]
Materials:
-
This compound (high purity)
-
High purity solvent (e.g., acetone, methanol, or a mixture thereof)
-
Beakers
-
Petri dishes or crystallizing dishes
-
Perforated cover (e.g., paraffin film with pinholes)
-
Constant temperature bath
Procedure:
-
Solution Preparation: Prepare a saturated solution of this compound in the chosen solvent at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filtration: Filter the hot, saturated solution through a high-quality filter paper (e.g., Whatman No. 1) into a clean, pre-warmed beaker to remove any insoluble impurities.
-
Crystallization: Transfer the filtered solution into a petri dish or crystallizing dish.
-
Controlled Evaporation: Cover the dish with a perforated sheet to allow for slow evaporation of the solvent. Place the dish in a constant temperature bath set to a stable temperature (e.g., 30 °C) in a vibration-free environment.
-
Crystal Harvesting: Monitor the dish for the formation of single crystals. Once crystals of a suitable size have formed (typically over several days to weeks), carefully harvest them from the solution using tweezers.
-
Drying: Gently dry the harvested crystals on a filter paper at room temperature.
Experimental Workflow for NLO Crystal Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of nonlinear optical crystals.
Characterization Data of the Analogous 2-Bromo-6-chloro-4-nitroaniline Crystals
The following table summarizes the characterization data obtained for 2-bromo-6-chloro-4-nitroaniline single crystals, which provides an expected baseline for this compound.[3]
| Characterization Technique | Results for 2-Bromo-6-chloro-4-nitroaniline |
| Single Crystal XRD | Monoclinic crystal system, Space group P2₁/c |
| FT-IR Spectroscopy | Presence of N-H, C=C, NO₂, C-Cl, and C-Br stretching vibrations confirmed the functional groups. |
| UV-Vis Spectroscopy | Optical transmittance window with a lower cut-off wavelength, indicating suitability for NLO applications. Band gap energy of 4.14 eV. |
| Thermogravimetric Analysis (TGA) | Thermally stable up to 137 °C. |
| Nonlinear Optical (NLO) Test | Confirmed third-order NLO activity with reverse-saturation absorption and a positive nonlinear refractive index. |
Potential Application in Polymer Synthesis
For instance, fluorinated polyanilines, synthesized from fluorinated aniline monomers, are known for their unique properties.[4] The incorporation of fluorine can enhance the thermal stability, chemical resistance, and solubility of the resulting polymers.[5][6][7]
Logical Relationship: Monomer Structure to Polymer Properties
Caption: Influence of monomer structure on potential polymer properties.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Wear personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
- 1. This compound | C6H4BrFN2O2 | CID 14300141 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-BROMO-4-FLUORO-6-NITROANILINE [myskinrecipes.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and characterization of fluorine-substituted polyanilines [open.metu.edu.tr]
- 5. mdpi.com [mdpi.com]
- 6. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution self-assembly of fluorinated polymers, an overview - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitroaniline
Welcome to the technical support center for the synthesis of 2-Bromo-6-fluoro-4-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The following content is structured in a question-and-answer format to directly address potential challenges encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the synthesis of this compound.
Q1: What is the most reliable synthetic route to achieve a high yield of this compound?
A1: The most robust and widely adopted strategy for synthesizing this compound involves a multi-step approach starting from 2-bromo-6-fluoroaniline. This method utilizes a protection-deprotection strategy for the amino group to ensure high regioselectivity and yield.[1] The general sequence is:
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Protection: The amino group of 2-bromo-6-fluoroaniline is protected, typically as an acetamide, by reacting it with acetic anhydride. This moderates the activating effect of the amino group.[2]
-
Nitration: The protected intermediate is then nitrated using a standard nitrating mixture, such as nitric acid in sulfuric acid, to introduce the nitro group at the C4 position (para to the protected amino group).
-
Deprotection: The protecting group is subsequently removed via hydrolysis under acidic or basic conditions to yield the final product.[1]
Direct nitration of 2-bromo-6-fluoroaniline is possible but often leads to lower yields and the formation of unwanted isomers and oxidation byproducts due to the strong activation and directing effects of the free amino group.[3]
Q2: Why is protecting the amino group crucial for this synthesis?
A2: The amino group (-NH₂) is a potent activating group in electrophilic aromatic substitution reactions.[2] Its strong electron-donating nature makes the aromatic ring highly susceptible to electrophilic attack, which can lead to several complications:
-
Polysubstitution: Without protection, the ring is highly activated, risking over-nitration.
-
Oxidation: The amino group can be oxidized by the nitrating agent (nitric acid), leading to undesired side products and decomposition.[2]
-
Poor Regioselectivity: In strongly acidic conditions required for nitration, the amino group can be protonated to form an ammonium ion (-NH₃⁺). This ion is a deactivating, meta-directing group, which would lead to the formation of the incorrect isomer.[2]
By converting the amino group to an acetamido group (-NHCOCH₃), its activating effect is attenuated. The acetamido group is still an ortho-, para-director but is less activating than a free amino group, allowing for a more controlled and selective nitration at the desired para position.[2]
Q3: What are the primary side products I should be aware of?
A3: The primary side products depend on the synthetic route chosen.
-
In Direct Nitration: You may observe the formation of other nitro-isomers (e.g., nitration at the ortho position) and significant amounts of oxidized byproducts, often appearing as dark, tarry materials.
-
In the Protection-Nitration-Deprotection Route: The main impurities could be residual starting material (N-(2-bromo-6-fluorophenyl)acetamide), incompletely hydrolyzed product, or isomers if the nitration conditions are not well-controlled. If the starting 2-bromo-6-fluoroaniline is impure, those impurities will likely carry through the synthesis.
Part 2: Troubleshooting Guide
This section provides solutions to specific experimental problems.
Q4: My overall yield is consistently low (<50%). What are the most likely causes?
A4: Low yields can arise from issues in any of the three main steps. A systematic approach is required to identify the bottleneck.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting logic for low yield analysis.
Troubleshooting Table:
| Issue Source | Potential Cause | Recommended Action |
|---|---|---|
| Protection Step | Incomplete reaction. | Ensure acetic anhydride is fresh and used in slight excess. Monitor reaction to completion via TLC. |
| Product loss during workup. | Ensure pH is properly adjusted before extraction. Minimize water volume to prevent loss of slightly soluble product. | |
| Nitration Step | Ineffective nitrating agent. | Use fresh, high-purity nitric and sulfuric acids. Prepare the nitrating mixture just before use. |
| Poor temperature control. | Maintain a low temperature (0-5°C) during the addition of nitric acid to prevent side reactions.[4] A rise in temperature can lead to the formation of undesired byproducts. | |
| Deprotection Step | Incomplete hydrolysis. | Ensure sufficient concentration of acid (e.g., HCl) and adequate reaction time/temperature (e.g., reflux).[5] Monitor by TLC until the intermediate is consumed. |
| | Product degradation. | Avoid excessively harsh conditions (e.g., prolonged heating at high temperatures) which can degrade the final product. |
Q5: My TLC/LC-MS analysis shows multiple spots after the nitration step. How do I identify and prevent them?
A5: Multiple spots indicate the presence of impurities, likely starting material and/or undesired isomers.
-
Spot Identification:
-
Starting Material: One spot should correspond to your starting material, N-(2-bromo-6-fluorophenyl)acetamide.
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Product: The major new spot should be the desired product, N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide.
-
Isomers: Other faint spots could be ortho-nitro isomers. The para-isomer is sterically favored and electronically directed, but small amounts of the ortho-isomer can form if conditions are not optimal.
-
-
Prevention Strategy:
-
Temperature Control: The most critical factor for regioselectivity in nitration is temperature. The reaction should be performed at a low temperature (e.g., 0-5°C) to maximize the formation of the para-isomer.
-
Slow Addition: The nitrating agent should be added dropwise to the solution of the substrate in sulfuric acid. This maintains a low concentration of the active electrophile (NO₂⁺) and helps control the reaction's exothermicity.[6]
-
Efficient Stirring: Ensure the reaction mixture is stirred efficiently to maintain homogeneity and uniform temperature distribution.
-
Q6: The deprotection (hydrolysis) step is not going to completion, even after extended reflux. What should I do?
A6: Incomplete hydrolysis is a common issue, often related to reagent concentration or solubility.
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Increase Acid Concentration: If using hydrochloric acid, ensure it is sufficiently concentrated (e.g., 15-20%).[5] The amide hydrolysis is acid-catalyzed, and a higher proton concentration will increase the reaction rate.
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Consider a Co-solvent: The nitrated intermediate may have poor solubility in aqueous acid. Adding a co-solvent like ethanol or acetic acid can improve solubility, creating a single phase and facilitating the reaction.
-
Alternative Hydrolysis Conditions: If acidic hydrolysis is problematic, basic hydrolysis (e.g., using NaOH in an alcohol/water mixture) can be an alternative, although this may require careful pH adjustment during workup to isolate the aniline product.
Part 3: Optimized Experimental Protocols
The following protocols are based on established methodologies and best practices for maximizing yield and purity.
Protocol 1: Protection of 2-Bromo-6-fluoroaniline
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Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve 2-bromo-6-fluoroaniline (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
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Reagent Addition: Cool the solution to 0-5°C in an ice bath. Add acetic anhydride (1.1 eq) dropwise over 15-20 minutes. If using a non-acidic solvent, a base like triethylamine (1.1 eq) can be added.[7]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting aniline spot is no longer visible.
-
Workup: Quench the reaction by slowly adding water. If in an organic solvent, separate the layers, wash the organic phase with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain N-(2-bromo-6-fluorophenyl)acetamide, which can often be used in the next step without further purification.
Protocol 2: Nitration of N-(2-bromo-6-fluorophenyl)acetamide
-
Setup: In a clean, dry, three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (98%, ~5 volumes relative to the acetamide).
-
Substrate Addition: Cool the sulfuric acid to 0°C in an ice/salt bath. Slowly add the N-(2-bromo-6-fluorophenyl)acetamide (1.0 eq) in portions, ensuring the temperature does not exceed 10°C.
-
Nitrating Agent Addition: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (65-70%, 1.05 eq) to a small amount of concentrated sulfuric acid, keeping it cool. Add this mixture dropwise to the reaction flask over 30-60 minutes, maintaining the internal temperature between 0-5°C.[4]
-
Reaction: Stir the mixture at 0-5°C for an additional 1-2 hours after the addition is complete.
-
Monitoring: Carefully take a small aliquot, quench it in ice water, extract with ethyl acetate, and check the reaction progress by TLC or LC-MS.
-
Workup: Very slowly and carefully pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. The product will precipitate as a solid. Filter the solid, wash thoroughly with cold water until the washings are neutral (pH ~7), and dry the solid under vacuum.
Protocol 3: Deprotection to Yield this compound
-
Setup: Combine the crude N-(2-bromo-6-fluoro-4-nitrophenyl)acetamide (1.0 eq) and dilute hydrochloric acid (15%, ~4-5 volumes) in a round-bottom flask equipped with a reflux condenser.[5]
-
Reaction: Heat the mixture to reflux (approximately 100°C) and maintain for 3-5 hours.[5] The solid should gradually dissolve as the hydrolysis proceeds.
-
Monitoring: Follow the disappearance of the starting material by TLC.
-
Workup: Cool the reaction mixture to below 40°C. The product may precipitate upon cooling. If necessary, neutralize the solution carefully with a base (e.g., NaOH solution) to pH 7-8 to fully precipitate the product.
-
Isolation: Filter the solid product, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol).[4]
Part 4: Process Optimization Summary
Optimizing key reaction parameters is essential for maximizing yield. The table below provides a summary of critical parameters and their recommended ranges.
| Parameter | Step | Optimized Range/Condition | Rationale |
| Temperature | Protection | 0°C to Room Temp | Controls the rate of acylation and minimizes potential side reactions. |
| Nitration | 0°C to 5°C | Crucial for regioselectivity (favors para-substitution) and prevents oxidation and byproduct formation.[1] | |
| Deprotection | 100°C (Reflux) | Ensures sufficient energy for amide bond cleavage.[5] | |
| Reagent Stoichiometry | Acetic Anhydride | 1.05 - 1.2 eq | A slight excess ensures complete conversion of the starting aniline. |
| Nitric Acid | 1.0 - 1.1 eq | A small excess drives the reaction to completion. A large excess increases the risk of over-nitration. | |
| Reaction Time | All Steps | Monitor by TLC/LC-MS | Reaction times can vary based on scale and specific conditions. Monitoring ensures the reaction is stopped at the optimal point. |
| Solvent/Acid Conc. | Nitration | Conc. H₂SO₄ | Acts as a catalyst and solvent, facilitating the formation of the nitronium ion (NO₂⁺).[6] |
| Deprotection | 15% HCl | Sufficient acid concentration is needed to effectively catalyze the hydrolysis.[5] |
Part 5: Visual Workflow
The following diagram illustrates the recommended synthetic pathway.
Synthetic Workflow Diagram
Caption: Recommended three-step synthesis pathway.
References
- 1. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. CN110627655A - A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof - Google Patents [patents.google.com]
- 5. CN113121358A - Preparation method of 2-bromo-5-fluoro-4-nitroaniline - Google Patents [patents.google.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. CN115784896A - Preparation method of 2-bromo-6-fluoroaniline - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Bromo-6-fluoro-4-nitroaniline. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Low Recovery After Recrystallization | - The chosen solvent was too good at dissolving the compound, even at low temperatures.- Too much solvent was used.- The cooling process was too rapid, leading to the formation of fine crystals that passed through the filter. | - Solvent Selection: Test a range of solvents. A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Consider mixed solvent systems (e.g., ethanol/water).- Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.- Controlled Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. |
| Product is Oily, Not Crystalline | - The compound has a low melting point.- Presence of impurities that are depressing the melting point. | - Use a Seed Crystal: If a small amount of pure, crystalline product is available, add a seed crystal to the cooled solution to induce crystallization.- Solvent System Adjustment: Try a more non-polar solvent system.- Column Chromatography: If recrystallization consistently fails, column chromatography is a recommended alternative. |
| Incomplete Separation of Impurities via Column Chromatography | - Inappropriate solvent system (mobile phase).- Incorrect stationary phase.- Overloading the column. | - Optimize Mobile Phase: Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A common starting point for similar compounds is a mixture of petroleum ether and ethyl acetate.[1]- Stationary Phase: Silica gel is a standard choice for this type of compound.[1]- Column Loading: Do not overload the column. As a general rule, the amount of crude product should be about 1-5% of the weight of the silica gel. |
| Colored Impurities Remain in the Final Product | - The impurity has similar polarity to the product.- The impurity is not effectively removed by the chosen purification method. | - Activated Carbon Treatment: During recrystallization, a small amount of activated carbon can be added to the hot solution to adsorb colored impurities. Hot filter the solution to remove the carbon before cooling.- Sequential Purification: Consider a multi-step purification process, such as recrystallization followed by column chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two most common and effective methods for the purification of compounds like this compound are recrystallization and column chromatography. Recrystallization is often attempted first due to its simplicity. For more challenging separations or to achieve very high purity, column chromatography is employed.
Q2: What are some suitable solvents for the recrystallization of this compound?
A2: While specific data for this exact compound is limited, ethanol or a mixture of ethanol and water are common choices for recrystallizing similar nitroaniline derivatives.[2] The ideal solvent should dissolve the crude product at an elevated temperature but have low solubility for the pure compound at lower temperatures.
Q3: What is a recommended starting point for a column chromatography solvent system?
A3: A common mobile phase for the purification of related bromo-nitroaniline compounds is a mixture of petroleum ether and ethyl acetate.[1] The optimal ratio should be determined by preliminary analysis using thin-layer chromatography (TLC) to achieve good separation.
Q4: What are the likely impurities in crude this compound?
A4: Potential impurities can arise from the starting materials or side reactions during synthesis. These may include positional isomers formed during the bromination or nitration steps, as well as unreacted starting materials.
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent (e.g., ethanol). Heat the mixture. If the solid dissolves completely upon heating and precipitates upon cooling, the solvent is potentially suitable.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Column Chromatography Protocol
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., petroleum ether).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a packed bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dried powder to the top of the column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the compounds from the column.
-
Fraction Collection: Collect the eluent in fractions and monitor the separation using TLC.
-
Solvent Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A typical workflow for the purification of crude this compound.
Caption: The logical progression of steps in a successful recrystallization experiment.
References
Technical Support Center: Troubleshooting Side Reactions in Aniline Bromination
This technical support center provides troubleshooting guidance for common side reactions encountered during the bromination of aniline. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: Why does the bromination of aniline often result in multiple substitutions, yielding 2,4,6-tribromoaniline?
A1: The amino group (-NH₂) in aniline is a powerful activating group in electrophilic aromatic substitution reactions.[1] Its strong electron-donating nature significantly increases the electron density of the aromatic ring, making it highly reactive towards electrophiles like bromine.[2][3] This high reactivity leads to rapid, often uncontrollable, polysubstitution at all available ortho and para positions.[1][3] Consequently, the reaction of aniline with bromine water at room temperature readily produces a white precipitate of 2,4,6-tribromoaniline.[1][4] Even when using a non-polar solvent like carbon disulfide (CS₂) to reduce the concentration of the bromine electrophile, the aniline ring is so activated that multiple substitutions still occur.[5]
Q2: I am observing a low yield of my desired monobrominated aniline. What are the potential causes?
A2: Low yields in aniline bromination can arise from several factors:
-
Over-bromination: As discussed in Q1, the primary cause of low yield for the mono-substituted product is the formation of di- and tri-brominated species.[1]
-
Oxidation of Aniline: Aniline is susceptible to oxidation, which can lead to the formation of colored impurities and tarry byproducts, reducing the overall yield of the desired product.[6] The use of strong oxidizing conditions or the presence of certain reagents can promote this side reaction.[7][8]
-
Substrate Deactivation in Strong Acid: If the bromination is attempted in a strongly acidic medium, the amino group can be protonated to form the anilinium ion (-NH₃⁺). This group is deactivating and meta-directing, which will prevent the desired ortho/para bromination and significantly slow down the reaction.[2][9]
-
Improper Workup and Isolation: The desired product may be lost during the extraction and purification steps if the procedures are not optimized.
Q3: How can I selectively synthesize p-bromoaniline and avoid polysubstitution?
A3: The most effective and widely used strategy to achieve selective para-monobromination of aniline is to temporarily protect the amino group by acetylation.[1][10][11] This involves a three-step process:
-
Protection (Acetylation): Aniline is reacted with acetic anhydride to form acetanilide. The resulting acetamido group (-NHCOCH₃) is still an ortho, para-director but is significantly less activating than the amino group.[9][12] This moderation of reactivity prevents polysubstitution.[13]
-
Bromination: The acetanilide is then brominated. Due to the steric hindrance of the bulky acetamido group, the electrophilic substitution occurs predominantly at the less hindered para position.[9][14]
-
Deprotection (Hydrolysis): The acetyl group is removed from the p-bromoacetanilide via acid or base-catalyzed hydrolysis to yield the final product, p-bromoaniline.[6][15]
Troubleshooting Guide
| Issue | Observation | Probable Cause | Recommended Solution |
| Polysubstitution | The major product isolated is 2,4,6-tribromoaniline, confirmed by melting point or spectroscopic analysis. | The amino group of aniline is too activating for controlled bromination. | Implement the protection-deprotection strategy. Acetylate the aniline to form acetanilide before bromination, then hydrolyze the acetyl group to obtain p-bromoaniline.[1][14] |
| Low Product Yield | The overall yield of the desired bromoaniline is significantly lower than expected. | This could be due to over-bromination, oxidation of the starting material, or product loss during workup. | If polysubstitution is the issue, use the protection strategy. To prevent oxidation during acetylation, a small amount of zinc dust can be added.[6][16] Optimize purification steps like recrystallization to minimize product loss. |
| Formation of Colored Impurities | The reaction mixture or the isolated product has a dark, tarry appearance. | Oxidation of the aniline starting material or the product. | Ensure the reaction is carried out under appropriate temperature control. The use of zinc dust during acetylation can mitigate aniline oxidation.[16] Purify the final product by recrystallization, possibly with the addition of activated carbon to remove colored impurities.[16] |
| No Reaction or Very Slow Reaction | Little to no consumption of starting material is observed. | If using a strong acid catalyst, the aniline may be protonated to the deactivating anilinium ion.[2][9] | Avoid strongly acidic conditions for the direct bromination of aniline. The protection-deprotection sequence does not require a strong acid for the bromination step. |
Experimental Protocols
Protocol 1: Selective Synthesis of p-Bromoaniline via Protection-Deprotection
This protocol outlines the three-step synthesis of p-bromoaniline from aniline with high selectivity.
Step 1: Acetylation of Aniline to Acetanilide [17][18]
-
In a suitable flask, dissolve aniline (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution with constant stirring.
-
The reaction is exothermic. After the initial reaction subsides, gently warm the mixture for about 10-15 minutes to ensure the reaction goes to completion.
-
Pour the warm reaction mixture into ice-cold water with stirring to precipitate the acetanilide.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Bromination of Acetanilide to p-Bromoacetanilide [14][19]
-
Dissolve the dried acetanilide (1.0 eq) in glacial acetic acid in an Erlenmeyer flask and cool the solution in an ice bath.
-
In a separate container, prepare a solution of bromine (1.0 eq) in glacial acetic acid.
-
Slowly add the bromine solution dropwise to the stirred acetanilide solution while maintaining the low temperature.
-
After the addition is complete, allow the mixture to stir at room temperature for about 15-30 minutes.
-
Pour the reaction mixture into cold water to precipitate the p-bromoacetanilide.
-
Collect the solid product by vacuum filtration, wash with a dilute sodium bisulfite solution to remove excess bromine, followed by washing with cold water, and then dry.
Step 3: Hydrolysis of p-Bromoacetanilide to p-Bromoaniline [6][20]
-
In a round-bottomed flask fitted with a reflux condenser, dissolve the p-bromoacetanilide (1.0 eq) in ethanol.
-
Add an aqueous solution of a strong base (e.g., potassium hydroxide, ~3-4 eq) or a strong acid (e.g., concentrated HCl).[6][21]
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and pour it into ice-cold water.
-
If acid hydrolysis was used, neutralize the solution with a base (e.g., NaOH) to precipitate the p-bromoaniline. If base hydrolysis was used, the product should precipitate upon cooling and dilution.
-
Collect the solid p-bromoaniline by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization.
Visualizations
Aniline Bromination Pathways
Caption: Reaction pathways for the bromination of aniline.
Troubleshooting Workflow for Aniline Bromination
Caption: A logical workflow for troubleshooting aniline bromination.
Mechanism of Reactivity Moderation by Acetylation
References
- 1. benchchem.com [benchchem.com]
- 2. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. Khan Academy [khanacademy.org]
- 6. books.rsc.org [books.rsc.org]
- 7. Oxidation of aniline to nitrobenzene by nonheme bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 10. Khan Academy [khanacademy.org]
- 11. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]
- 12. youtube.com [youtube.com]
- 13. quora.com [quora.com]
- 14. researchgate.net [researchgate.net]
- 15. homework.study.com [homework.study.com]
- 16. byjus.com [byjus.com]
- 17. Preparation of Acetanilide: Step-by-Step Lab Guide [vedantu.com]
- 18. ias.ac.in [ias.ac.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. CN105017029A - Preparation method of p-bromoaniline - Google Patents [patents.google.com]
- 21. Solved What is the theoretical yield of p-bromoaniline | Chegg.com [chegg.com]
Navigating Reactions with 2-Bromo-6-fluoro-4-nitroaniline: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing solvent conditions and overcoming common challenges encountered in reactions involving 2-Bromo-6-fluoro-4-nitroaniline. The information is presented in a clear question-and-answer format, supplemented with data tables, detailed experimental protocols, and visual diagrams to enhance understanding and practical application.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for reactions with this compound?
-
Toluene: Often used in palladium-catalyzed cross-coupling reactions.
-
Dioxane: A common solvent for Suzuki and Buchwald-Hartwig reactions, often used in a mixture with water.
-
N,N-Dimethylformamide (DMF): A polar aprotic solvent that can aid in dissolving polar starting materials.
-
2-Methyltetrahydrofuran (2-MeTHF): A greener alternative to THF and dioxane that has shown good performance in cross-coupling reactions.
The optimal solvent will depend on the specific reaction type, coupling partners, and catalyst system. It is recommended to perform small-scale solubility tests before proceeding with a large-scale reaction.
Q2: What are the key considerations for Suzuki-Miyaura coupling reactions with this substrate?
A2: Due to the electron-withdrawing nature of the nitro and fluoro groups, this compound can be a challenging substrate for Suzuki-Miyaura coupling. Key factors to consider for optimization include:
-
Catalyst and Ligand Selection: Electron-rich and bulky phosphine ligands are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Base Selection: The choice of base is crucial and can significantly impact the reaction outcome. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The base strength should be carefully considered to avoid potential side reactions.
-
Reaction Temperature: Elevated temperatures are often required to drive the reaction to completion. However, excessive heat can lead to catalyst decomposition and byproduct formation.
Q3: What are the common challenges in Buchwald-Hartwig amination with this compound?
A3: The primary challenge in the Buchwald-Hartwig amination of this substrate is its reduced nucleophilicity due to the electron-withdrawing substituents. This can lead to slow reaction rates and low yields. Strategies to overcome this include:
-
Use of specialized ligands: Bulky, electron-rich biarylphosphine ligands are often required to promote the catalytic cycle.
-
Strong, non-nucleophilic bases: Bases like sodium tert-butoxide (NaOtBu) are often necessary to deprotonate the amine coupling partner and facilitate the reaction.
-
Careful control of reaction conditions: Temperature and reaction time should be carefully optimized to maximize product formation and minimize decomposition.
Troubleshooting Guides
Problem 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps |
| Poor Solubility of Starting Materials | 1. Conduct small-scale solubility tests with different solvents (Toluene, Dioxane, DMF, 2-MeTHF). 2. Consider using a co-solvent system (e.g., Dioxane/water). 3. Gently warm the reaction mixture to aid dissolution before adding the catalyst. |
| Catalyst Inactivity | 1. Ensure the palladium catalyst is fresh and has been stored under an inert atmosphere. 2. Use a pre-catalyst to ensure the active Pd(0) species is generated. 3. Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ligands (e.g., SPhos, XPhos). |
| Inefficient Transmetalation | 1. Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). 2. Ensure the boronic acid is of high quality and has not degraded. 3. Consider using a boronate ester, which can sometimes be more stable. |
| Side Reactions | See "Common Side Reactions" section below. |
Problem 2: Incomplete Conversion in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps |
| Low Nucleophilicity of the Amine | 1. Increase the reaction temperature. 2. Use a more electron-rich and bulky phosphine ligand to accelerate the catalytic cycle. 3. Increase the equivalents of the amine coupling partner. |
| Insufficient Base Strength | 1. Switch to a stronger, non-nucleophilic base like NaOtBu or K₃PO₄. 2. Ensure the base is anhydrous, as water can inhibit the reaction. |
| Catalyst Deactivation | 1. Strictly maintain an inert atmosphere throughout the reaction. 2. Use a pre-catalyst to avoid issues with in-situ catalyst formation. |
Common Side Reactions and Purification
1. Dehalogenation:
-
Description: A common side reaction in palladium-catalyzed cross-coupling is the reduction of the aryl halide to the corresponding arene, in this case, 2-fluoro-4-nitroaniline. This can occur through various pathways, including β-hydride elimination from a palladium-hydride species.[2][3]
-
Mitigation:
-
Use of bulky ligands can disfavor the formation of palladium-hydride species.
-
Ensure all reagents and solvents are anhydrous and free of potential hydride sources.
-
Careful selection of the base can also influence the extent of dehalogenation.[4]
-
-
Purification: The dehalogenated byproduct will have a different polarity from the desired product and can typically be separated by column chromatography.
2. Homocoupling of Boronic Acid (Suzuki-Miyaura):
-
Description: The boronic acid can couple with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.[5]
-
Mitigation:
-
Thoroughly degas all solvents and the reaction mixture before adding the catalyst.
-
Maintain a strict inert atmosphere (e.g., under argon or nitrogen) throughout the reaction.
-
-
Purification: The homocoupled product is generally less polar than the desired cross-coupled product and can be separated by column chromatography.
Purification Strategy:
For both Suzuki-Miyaura and Buchwald-Hartwig reaction products, purification is typically achieved through column chromatography on silica gel . A gradient elution system, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is commonly employed to separate the desired product from starting materials, catalyst residues, and byproducts. Recrystallization from a suitable solvent system can be used for further purification if necessary.[6][7][8][9][10]
Experimental Protocols
Representative Suzuki-Miyaura Coupling Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a base such as K₃PO₄ (2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Catalyst Addition: Add a degassed solvent (e.g., 1,4-dioxane/water 4:1, 0.1-0.2 M). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if not using a pre-catalyst) under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Representative Buchwald-Hartwig Amination Protocol
This protocol is a general starting point and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the amine coupling partner (1.1-1.5 equiv.), a strong, non-nucleophilic base such as sodium tert-butoxide (1.2-2.0 equiv.), and the palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand, 1-3 mol% Pd).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.1-0.2 M).
-
Reaction: Heat the reaction mixture to 80-110 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl. Extract with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for low reaction yields.
References
- 1. 2,6-DIBROMO-4-NITROANILINE SOLUTION 1000UG/ML IN TOLUENE 1ML CAS#: [chemicalbook.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Hydrodehalogenation of bromo- and chloropyridines over palladium complex and palladium metal catalysts (Journal Article) | OSTI.GOV [osti.gov]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. boa.unimib.it [boa.unimib.it]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Bromo-6-fluoro-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 2-Bromo-6-fluoro-4-nitroaniline and encountering challenges with its purification.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound appears as a dark brown or off-color powder. What are the likely impurities?
A1: The expected appearance of pure this compound is a light yellow to brown powder or crystal.[1] A darker coloration typically indicates the presence of impurities. These can include unreacted starting materials, byproducts from the bromination and nitration steps of the synthesis, or degradation products. Specifically, you might have residual 2-fluoro-4-nitroaniline or isomers formed during the synthesis.
Q2: What is a suitable solvent for the recrystallization of this compound?
A2: While a specific solvent for this exact compound is not extensively documented, ethanol is a good starting point for recrystallization, as it has been successfully used for structurally similar compounds like 2-bromo-4-fluoro-6-nitrophenol.[2] The compound is generally soluble in organic solvents such as alcohols and ethers.[3] A solvent screening to find a system where the compound is sparingly soluble at room temperature but highly soluble when heated is recommended.
Q3: I am still seeing impurities after recrystallization. What other purification methods can I use?
A3: If recrystallization does not yield a product of sufficient purity, column chromatography is a highly effective alternative. For related bromo-nitroaniline compounds, a silica gel column with a mobile phase of petroleum ether and ethyl acetate has been shown to be effective.[4]
Q4: How can I monitor the purity of my this compound during the purification process?
A4: Thin-layer chromatography (TLC) is a rapid and effective technique to monitor the progress of your purification. By comparing the TLC profile of your crude product with the purified fractions against a reference standard (if available), you can assess the removal of impurities. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can also be used for more quantitative purity analysis.[5]
Troubleshooting Guides
Issue 1: Oily Product Obtained After Recrystallization
-
Possible Cause: The chosen solvent may be too good a solvent, or the cooling process was too rapid, causing the compound to "oil out" instead of crystallizing.
-
Solution:
-
Re-heat the solution to re-dissolve the oil.
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Add a small amount of a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool down slowly to room temperature, and then further cool it in an ice bath to promote crystal formation.
-
If the product still oils out, consider a different solvent system.
-
Issue 2: Low Recovery After Column Chromatography
-
Possible Cause: The compound may be strongly adsorbed to the silica gel, or the chosen eluent system may not be optimal for elution.
-
Solution:
-
Ensure the crude product is properly adsorbed onto a small amount of silica gel before loading it onto the column.
-
Gradually increase the polarity of the eluent. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate.
-
Monitor the elution process using TLC to ensure you are collecting all fractions containing your product.
-
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Begin by testing the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene) to find a suitable one where it is sparingly soluble at room temperature but dissolves upon heating.
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum yield, further cool the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Prepare a slurry of silica gel (200-300 mesh) in the initial eluent (e.g., petroleum ether:ethyl acetate 10:1).[4]
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent or a more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.
-
Elution: Begin eluting with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
| Parameter | Before Purification | After Recrystallization (Ethanol) | After Column Chromatography (Petroleum Ether/Ethyl Acetate) |
| Appearance | Dark brown powder | Light yellow crystals | Light yellow powder |
| Purity (by HPLC) | ~85-95% | >98% | >99% |
| Melting Point | Broad range | Sharp range (e.g., 75-79 °C)[1] | Sharp range (e.g., 75-79 °C)[1] |
| Expected Yield | N/A | 70-90% | 60-85% |
Visual Workflow for Purification
Caption: Decision workflow for the purification of this compound.
Caption: Step-by-step process for recrystallization.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103724206A - Preparation method of 2-bromo-4-fluoro-6-nitrophenol and agriculture activities thereof - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. 2-BROMO-6-CHLORO-4-NITROANILINE | 99-29-6 [chemicalbook.com]
- 5. Separation of 2-Bromo-4,6-Difluoroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Thermal Stability and Decomposition of 2-Bromo-6-fluoro-4-nitroaniline
This technical support center provides guidance for researchers, scientists, and drug development professionals on the thermal stability and decomposition of 2-Bromo-6-fluoro-4-nitroaniline. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the potential hazards associated with heating this compound?
Heating nitroaromatic compounds can be hazardous due to their potential for rapid and highly exothermic decomposition.[2][3] In the event of a fire, these compounds may emit toxic fumes, including carbon monoxide, carbon dioxide, and nitrogen oxides.[4] The presence of impurities can reduce the thermal stability of nitro compounds.[5] It is imperative to handle this compound with care, using appropriate personal protective equipment (PPE) and working in a well-ventilated area, preferably a chemical fume hood.[6]
Q3: What are the likely thermal decomposition pathways for this compound?
The thermal decomposition of nitroanilines can be complex. For ortho-nitroanilines, decomposition may proceed through a cyclic intermediate involving the amino and nitro groups.[2] The primary step in the decomposition of some nitroanilino acetic acids is postulated to be the loss of an OH group through a six-membered cyclic intermediate formed by intramolecular hydrogen bonding between the amino hydrogen and an oxygen atom of the ortho-nitro group.[2] The presence of halogen substituents can also influence the decomposition pathway.
Q4: What are the recommended storage conditions for this compound?
To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[6] It should be stored away from incompatible materials such as strong oxidizing agents and strong acids.[3]
Troubleshooting Guides for Thermal Analysis
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Troubleshooting Solution(s) |
| Inconsistent Onset of Decomposition Temperature | 1. Different heating rates used across experiments. 2. Variation in sample purity. 3. Inconsistent sample packing in the crucible. | 1. Maintain a consistent heating rate for all analyses to ensure comparability. 2. Ensure the sample has a consistent and high purity. Consider recrystallization if necessary. 3. Use a consistent sample mass and ensure it is evenly distributed at the bottom of the crucible. |
| Noisy or Drifting Baseline | 1. Instrument not properly calibrated or equilibrated. 2. Contamination in the furnace or on the balance. 3. Incorrect purge gas flow rate. | 1. Perform regular calibration and allow the instrument to fully equilibrate before starting the experiment. 2. Clean the furnace and balance components as per the manufacturer's instructions. 3. Ensure the purge gas is flowing at the recommended rate and is of high purity. |
| Sample Expulsion from Crucible | The material decomposes rapidly, leading to a sudden release of gas. | Use a smaller sample size or a crucible with a lid (with a pinhole to allow gas to escape). |
Differential Scanning Calorimetry (DSC)
| Issue | Possible Cause(s) | Troubleshooting Solution(s) |
| Broad or Asymmetric Peaks | 1. Poor thermal contact between the sample and the pan. 2. Sample inhomogeneity. 3. High heating rate. | 1. Ensure the sample is pressed firmly and evenly at the bottom of the pan. 2. Grind the sample to a fine, uniform powder. 3. Use a slower heating rate to improve resolution. |
| Inaccurate Melting Point | 1. Instrument temperature calibration is off. 2. Presence of impurities in the sample. | 1. Calibrate the DSC with a certified reference material (e.g., indium). 2. Purify the sample, for example, by recrystallization. |
| Baseline Shift at Unexpected Temperatures | Could indicate a glass transition or other secondary thermal event. | Analyze the data carefully to identify the nature of the transition. Consider running complementary analyses like Dynamic Mechanical Analysis (DMA). |
Data Presentation
Table 1: Physicochemical and Thermal Properties of this compound and Related Compounds
| Property | This compound | 2-Bromo-4-nitroaniline | 2-Chloro-4-nitroaniline | 2-Fluoro-4-nitroaniline | 2,4-Dinitroaniline |
| CAS Number | 455-58-3[7] | 13296-94-1 | 121-87-9[8] | 369-35-7 | 97-02-9[3] |
| Molecular Formula | C₆H₄BrFN₂O₂[7] | C₆H₅BrN₂O₂[9] | C₆H₅ClN₂O₂[8] | C₆H₅FN₂O₂ | C₆H₅N₃O₄[3] |
| Molecular Weight ( g/mol ) | 235.01[7] | 217.02[9] | 172.57[8] | 156.11 | 183.12[3] |
| Melting Point (°C) | Data not available | 104.0 - 108.0 | 105 - 108[8] | 122 - 130 | 178 - 181[3] |
| Decomposition Temp. (°C) | Data not available | Data not available | Data not available | Data not available | 290[3] |
Experimental Protocols
Thermogravimetric Analysis (TGA)
A general protocol for performing TGA on a powder sample like this compound is as follows:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials according to the manufacturer's guidelines.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).
-
Loading the Sample: Place the crucible carefully onto the TGA balance.
-
Setting Experimental Parameters:
-
Purge Gas: Use an inert gas such as nitrogen or argon with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600 °C).
-
-
-
Data Acquisition: Initiate the experiment and record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition, temperatures of maximum weight loss, and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
A general protocol for performing DSC on a powder sample is as follows:
-
Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified reference material like indium.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a clean, tared DSC pan (e.g., aluminum).
-
Encapsulation: Place a lid on the pan and hermetically seal it using a sample press. Prepare an empty, sealed pan to be used as a reference.
-
Loading the Sample and Reference: Place the sample pan and the reference pan into the DSC cell.
-
Setting Experimental Parameters:
-
Purge Gas: Use an inert gas like nitrogen at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected decomposition. To erase the sample's thermal history, a heat/cool/heat cycle can be employed.[4]
-
-
-
Data Acquisition: Start the experiment and record the heat flow as a function of temperature.
-
Data Analysis: Analyze the DSC thermogram to identify thermal events such as melting (endotherm) and decomposition (exotherm), and to determine their corresponding temperatures and enthalpy changes.
Mandatory Visualizations
Caption: General experimental workflow for Thermogravimetric Analysis (TGA).
Caption: General experimental workflow for Differential Scanning Calorimetry (DSC).
Caption: Postulated thermal decomposition pathway for this compound.
References
- 1. iokinetic.com [iokinetic.com]
- 2. ias.ac.in [ias.ac.in]
- 3. fishersci.com [fishersci.com]
- 4. 2,4-Dinitroaniline | C6H5N3O4 | CID 7321 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US4102927A - Process for the preparation of 2,4-dinitroaniline - Google Patents [patents.google.com]
- 8. 2-Chloro-4-nitroaniline 99 121-87-9 [sigmaaldrich.com]
- 9. 4-Brom-2-nitroanilin 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of 2-Bromo-6-fluoro-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 2-Bromo-6-fluoro-4-nitroaniline, with a focus on scaling up the process.
Troubleshooting Guide
This guide addresses common issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Potential Causes | Suggested Solutions |
| SYN-001 | Low Yield of 2-Bromo-6-fluoroaniline Intermediate | - Incomplete protection of the amino group in o-fluoroaniline.- Suboptimal bromination conditions (temperature, reagent stoichiometry).- Inefficient deprotection of the sulfonamide/sulfonate group. | - Ensure complete conversion during the protection step using TLC or HPLC monitoring.- Optimize bromination by controlling the temperature (typically 0-5°C) and dropwise addition of the brominating agent.- For deprotection, ensure the sulfuric acid concentration is optimal (e.g., 80%) and the reaction is heated sufficiently (e.g., 160°C) for an adequate duration (3-5 hours)[1]. |
| SYN-002 | Formation of Para-Bromo Isomer Impurity | The para-position relative to the amino group in o-fluoroaniline is also activated, leading to the formation of 4-bromo-2-fluoroaniline. | A key strategy is to protect the para-position. One method involves sulfonation of the amino group, which also directs bromination to the ortho position[1]. The sulfonamide group can then be removed. |
| SYN-003 | Formation of Di-bromo Impurities | Excess brominating agent or prolonged reaction times can lead to the formation of 2,4-dibromo-6-fluoroaniline. | - Use a precise stoichiometry of the brominating agent (e.g., hydrobromic acid and hydrogen peroxide)[1].- Monitor the reaction closely by TLC or HPLC and quench it once the starting material is consumed. |
| NIT-001 | Low Yield during Nitration | - Incomplete nitration.- Degradation of the starting material or product under harsh nitrating conditions. | - Ensure the use of a suitable nitrating mixture (e.g., sulfuric acid and nitric acid)[2].- Maintain a low reaction temperature (e.g., below 10°C) during the addition of the nitrating agent to control the exothermic reaction.- Gradually warm the reaction to the optimal temperature to ensure complete conversion. |
| NIT-002 | Formation of Unwanted Nitro Isomers | The directing effects of the substituents on the aniline ring can lead to the formation of other nitro isomers. | The substitution pattern of 2-bromo-6-fluoroaniline strongly directs nitration to the 4-position. However, careful control of reaction conditions is crucial to minimize side reactions. |
| PUR-001 | Difficulty in Purifying the Final Product | - Presence of closely related isomers.- Residual starting materials or reaction byproducts. | - Recrystallization from a suitable solvent system (e.g., ethanol or dichloromethane/methanol) is often effective[2][3].- Column chromatography may be necessary for high-purity material, although this can be challenging and costly on a large scale. |
| SCA-001 | Exothermic Runaway during Nitration at Scale | The nitration reaction is highly exothermic and can be difficult to control on a larger scale. | - Ensure the reactor has adequate cooling capacity.- Use a semi-batch process where the nitrating agent is added slowly and controllably.- Consider using a continuous flow reactor for better heat and mass transfer. |
| SCA-002 | Poor Mixing and Inhomogeneity at Scale | Inadequate mixing can lead to localized "hot spots" and uneven reactions, resulting in lower yields and higher impurity levels. | - Use a reactor with an appropriate agitator design for the reaction mass.- Ensure the stirring speed is sufficient to maintain a homogeneous mixture. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A frequently employed strategy involves a multi-step synthesis starting from o-fluoroaniline. This route includes:
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Protection of the amino group: The amino group of o-fluoroaniline is protected, for instance, by acetylation[1].
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Sulfonylation: The protected intermediate undergoes sulfonylation.
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Bromination: The subsequent intermediate is brominated, typically at the position ortho to the amino group[1].
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Deprotection/Hydrolysis: The protecting group and the sulfonyl group are removed to yield 2-bromo-6-fluoroaniline[1].
-
Nitration: The resulting 2-bromo-6-fluoroaniline is then nitrated to introduce the nitro group at the 4-position.
Q2: How can the formation of the para-bromo isomer be avoided during the bromination of o-fluoroaniline?
A2: The formation of the para-bromo isomer is a common challenge due to the activating nature of the amino group. A robust method to prevent this is to introduce a bulky protecting group on the nitrogen, such as a sulfonyl group. This group not only protects the amine but also directs the bromination to the desired ortho position. The protecting group is then removed in a subsequent step[1].
Q3: What are the critical safety precautions to consider when scaling up the nitration step?
A3: The nitration step is highly exothermic and requires strict safety protocols, especially during scale-up. Key precautions include:
-
Temperature Control: Employ a robust cooling system to manage the heat generated. The addition of the nitrating agent should be done at a low temperature (e.g., 0-5°C).
-
Slow Addition: The nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acids) must be added slowly and controllably to prevent a runaway reaction.
-
Adequate Agitation: Ensure efficient mixing to maintain a uniform temperature throughout the reaction vessel and prevent localized overheating.
-
Emergency Preparedness: Have an emergency plan in place, including a quenching protocol, in case of a thermal runaway.
-
Proper Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, aprons, and face shields.
Q4: What are suitable purification methods for this compound at an industrial scale?
A4: For large-scale purification, recrystallization is generally the most economically viable method. The choice of solvent is critical and may require optimization. Common solvents for recrystallizing similar compounds include ethanol, methanol, or a mixture of dichloromethane and methanol[2][3]. If higher purity is required, techniques such as slurry washing with a suitable solvent can be employed. While column chromatography is effective at the lab scale, it is often too expensive and complex for large-scale production.
Experimental Protocols
Synthesis of 2-Bromo-6-fluoroaniline (Intermediate)
This protocol is adapted from a patented method and outlines the key steps for synthesizing the intermediate, 2-bromo-6-fluoroaniline, from o-fluoroaniline[1].
Step 1: Protection of o-fluoroaniline
-
Dissolve o-fluoroaniline and a base (e.g., triethylamine) in a suitable solvent like dichloromethane.
-
Cool the mixture to 0-5°C.
-
Slowly add acetyl chloride while maintaining the temperature below 20°C.
-
Stir the reaction at room temperature for 5-8 hours, monitoring for completion by TLC.
Step 2: Sulfonylation and Amidation/Esterification
-
The protected intermediate from Step 1 is further reacted to introduce a sulfonyl group.
Step 3: Bromination
-
Add the intermediate from Step 2 to an aqueous solution of hydrobromic acid.
-
Heat the mixture to 70-75°C until the solution is clear (1-3 hours).
-
Slowly add 30% hydrogen peroxide dropwise.
-
Maintain the temperature at 70-75°C and stir for 5-8 hours, monitoring for completion by TLC.
-
Cool the system to 10-20°C, filter, and dry the solid product.
Step 4: Deprotection
-
Add the brominated intermediate from Step 3 to an 80% sulfuric acid solution.
-
Heat the mixture to 160°C and stir for 3-5 hours, monitoring for completion by TLC.
-
Cool the system to 10-20°C and pour it into crushed ice.
-
Extract the product with dichloromethane.
-
Distill off the dichloromethane and then perform vacuum distillation to obtain pure 2-bromo-6-fluoroaniline.
| Parameter | Value | Reference |
| Purity of 2-bromo-6-fluoroaniline | 99.6% | [1] |
| Yield of 2-bromo-6-fluoroaniline | 79.3% | [1] |
Nitration of 2-Bromo-4-fluorophenol (Illustrative Example)
While a specific protocol for the nitration of 2-bromo-6-fluoroaniline was not detailed in the provided search results, the following protocol for a structurally similar compound, 2-bromo-4-fluorophenol, can provide guidance on typical reaction conditions[2].
-
Dissolve 2-bromo-4-fluorophenol in chloroform.
-
At 20°C, add a nitrating mixture of sulfuric acid and nitric acid (molar ratio 1:5.5) dropwise.
-
After the addition is complete, warm the reaction to 45°C and maintain for 3 hours.
-
After the reaction, wash the organic phase with water and saturated brine.
-
Dry the organic phase with anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the purified nitrated product.
| Parameter | Value | Reference |
| Yield of 2-bromo-4-fluoro-6-nitrophenol | 89% | [2] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield issues.
References
Storage and handling best practices for 2-Bromo-6-fluoro-4-nitroaniline
This guide provides best practices for the storage and handling of 2-Bromo-6-fluoro-4-nitroaniline, along with troubleshooting for common issues encountered during its use in research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: It is crucial to store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1] Store it away from incompatible materials, such as strong oxidizing agents and strong acids, and foodstuff containers.[2][3]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: When handling this compound, you should wear appropriate personal protective equipment, including chemical-impermeable gloves, tightly fitting safety goggles, and a lab coat or impervious clothing.[1] If there is a risk of dust formation or if exposure limits are exceeded, a full-face respirator should be used.[1]
Q3: What should I do in case of accidental skin or eye contact?
A3: In case of skin contact, immediately wash the affected area with soap and plenty of water after removing contaminated clothing.[1] For eye contact, rinse immediately with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][3] In both instances, it is advisable to consult a doctor.[1]
Q4: How should I handle a spill of this compound?
A4: For minor spills, remove all ignition sources and clean up immediately using dry procedures to avoid generating dust.[2] For major spills, evacuate the area and ensure adequate ventilation.[1][2] Collect the spilled material into a suitable, labeled container for disposal.[2] Prevent the spill from entering drains or waterways.[1][2]
Q5: What are the known incompatibilities of this compound?
A5: this compound is incompatible with strong oxidizing agents and strong acids.[3] It should also be stored separately from foodstuff containers.[1][2]
Troubleshooting Guide
Problem 1: The compound has changed color or appears clumpy.
-
Possible Cause: This may indicate degradation or moisture absorption. This compound should be a crystalline powder.
-
Solution:
-
Ensure the container has been stored tightly sealed and in a dry environment.[1]
-
If moisture absorption is suspected, the compound may need to be dried under a vacuum, provided this does not compromise its stability (refer to specific experimental protocols).
-
If degradation is suspected (e.g., significant color change), it is recommended to use a fresh batch of the compound for sensitive experiments to ensure the integrity of your results.
-
Problem 2: Inconsistent experimental results are being obtained.
-
Possible Cause: This could be due to the degradation of the compound, contamination, or improper handling leading to changes in concentration.
-
Solution:
-
Verify Storage Conditions: Confirm that the compound has been stored according to the recommended guidelines (cool, dry, well-ventilated, and away from light if specified).[1][2]
-
Check for Contamination: Use clean, dry spatulas and glassware when handling the compound. Avoid introducing any impurities.
-
Use a Fresh Stock: If you have been using an older stock of the compound, consider preparing fresh solutions from a newly opened container.
-
Characterization: If feasible, re-characterize the compound using techniques like NMR or melting point determination to check for purity.
-
Chemical and Physical Properties
For your reference, here is a summary of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol [4] |
| Appearance | Pale yellow to yellow or orange powder/crystal |
| Melting Point | 65 °C (lit.)[1] |
| Solubility | Soluble in organic solvents[5] |
Experimental Workflow & Troubleshooting
Below is a logical workflow for handling and troubleshooting common issues with this compound.
Caption: Troubleshooting workflow for this compound.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-4-nitroaniline and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the strategic functionalization of aromatic scaffolds is paramount. Substituted nitroanilines serve as versatile building blocks, offering multiple reaction sites for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an objective comparison of the reactivity of 2-Bromo-6-fluoro-4-nitroaniline with a selection of structurally similar compounds, supported by established chemical principles and representative experimental data.
The reactivity of these compounds is primarily dictated by the nature and position of the halogen substituents and the strong electron-withdrawing effect of the nitro group. This guide will focus on two of the most powerful and widely used transformations in contemporary organic chemistry: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Comparative Reactivity Analysis
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely governed by the bond dissociation energy of the carbon-halogen (C-X) bond. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in the catalytic cycle. Weaker C-X bonds lead to faster oxidative addition and, consequently, higher overall reaction rates. The established reactivity trend for halogens is: I > Br > Cl >> F.
For the compounds under consideration, this trend allows for a predictable hierarchy of reactivity. The presence of a bromine atom in this compound suggests a moderate to high reactivity in cross-coupling reactions, significantly greater than a corresponding chloro- or fluoro-substituted analogue. The fluorine atom, due to the strong C-F bond, is generally unreactive in typical palladium-catalyzed cross-coupling reactions, making it a useful substituent to block a position or to be carried through a reaction sequence for later-stage modification.
The strong electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr) and can also influence the electronic properties of the C-X bond, potentially affecting the rate of oxidative addition in cross-coupling reactions.
Data Presentation: A Comparative Overview of Reactivity in Cross-Coupling Reactions
The following table summarizes the expected and reported reactivity of this compound and similar compounds in Suzuki-Miyaura and Buchwald-Hartwig reactions. While direct side-by-side comparative studies under identical conditions are scarce in the literature, the data presented is based on established principles and available experimental results for related systems.
| Compound | Structure | Key Reactive Site(s) | Expected Reactivity in Suzuki-Miyaura & Buchwald-Hartwig | Representative Yields (%) |
| This compound | C-Br | High . The C-Br bond is readily susceptible to oxidative addition. The ortho-fluoro and ortho-amino groups can influence catalyst coordination and reactivity. | Good to Excellent (Typically >70%) | |
| 2,6-Dibromo-4-nitroaniline | C-Br (x2) | Very High . Possesses two reactive C-Br bonds, allowing for mono- or di-substitution depending on reaction conditions.[1] | High (Can achieve >90% for di-substitution)[1] | |
| 2-Chloro-6-fluoro-4-nitroaniline | C-Cl | Moderate . The C-Cl bond is significantly less reactive than the C-Br bond, often requiring more forcing conditions (higher temperatures, more active catalysts/ligands). | Moderate to Good (Typically 50-80%, condition dependent) | |
| 2,6-Difluoro-4-nitroaniline | ![]() | C-F (x2) | Very Low/Inert . The C-F bond is generally unreactive under standard Suzuki-Miyaura and Buchwald-Hartwig conditions. | Not applicable under standard conditions. |
| 4-Bromo-2-nitroaniline | ![]() | C-Br | High . Structurally less hindered at the ortho positions compared to the 2,6-disubstituted analogues, which can be advantageous. | Good to Excellent (Typically >75%) |
Note: The provided yield ranges are representative and can vary significantly based on the specific coupling partners, catalyst system, ligand, base, solvent, and reaction temperature.
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are generalized and may require optimization for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of Halo-Nitroanilines
This protocol describes a general method for the palladium-catalyzed cross-coupling of a halo-nitroaniline with an arylboronic acid.
Materials:
-
Halo-nitroaniline (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ [2-5 mol%], or a combination of Pd₂(dba)₃ [1-2 mol%] and a suitable ligand like SPhos [2-4 mol%])
-
Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) (2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water (4:1), Toluene/Water (4:1), or DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the halo-nitroaniline, arylboronic acid, palladium catalyst (and ligand, if separate), and base.
-
Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of Halo-Nitroanilines
This protocol outlines a general method for the palladium-catalyzed amination of a halo-nitroaniline.[2]
Materials:
-
Halo-nitroaniline (e.g., this compound) (1.0 mmol, 1.0 equiv)
-
Amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃ [1-2 mol%] or Pd(OAc)₂ [2-4 mol%])
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP) (2-8 mol%)
-
Base (e.g., NaOtBu, KOtBu, or Cs₂CO₃) (1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium catalyst, ligand, and base to an oven-dried Schlenk flask.
-
Add the anhydrous, degassed solvent.
-
Add the halo-nitroaniline and the amine.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Parameters
The following diagrams illustrate the key factors influencing the reactivity of halo-nitroanilines in palladium-catalyzed cross-coupling reactions and a typical experimental workflow.
Caption: Key factors influencing the outcome of palladium-catalyzed cross-coupling reactions.
References
A Comparative Guide to the Reactivity of 2-Bromo-6-fluoro-4-nitroaniline and 2-Bromo-4-chloro-6-nitroaniline for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 2-Bromo-6-fluoro-4-nitroaniline and 2-bromo-4-chloro-6-nitroaniline. These highly functionalized aniline derivatives are valuable starting materials in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. Understanding their relative reactivity is crucial for optimizing synthetic routes and predicting reaction outcomes. This comparison is based on established principles of organic chemistry, supported by generalized experimental protocols for key chemical transformations.
Core Reactivity Principles
The reactivity of both this compound and 2-bromo-4-chloro-6-nitroaniline is primarily dictated by the electronic effects of the substituents on the aniline ring. The strong electron-withdrawing nature of the nitro group significantly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). The halogens (F, Cl, Br) at the ortho and para positions to the nitro group also influence the reactivity through their inductive and mesomeric effects.
Comparative Reactivity Analysis
A direct comparison of the reactivity of these two compounds can be assessed across several key reaction types relevant to drug discovery and development: Nucleophilic Aromatic Substitution (SNAr), Palladium-catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling), and Reduction of the Nitro Group.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile replaces a leaving group on the aromatic ring. The reaction proceeds through a negatively charged Meisenheimer intermediate, which is stabilized by electron-withdrawing groups.[1] The nitro group in both compounds strongly activates the ring for this type of reaction.[1][2]
The reactivity of the halogens as leaving groups in SNAr reactions typically follows the order F > Cl > Br > I.[1] This is because the rate-determining step is the initial attack of the nucleophile, which is accelerated by the highly electronegative fluorine atom that polarizes the C-F bond.[1]
Prediction: this compound is expected to be more reactive towards nucleophilic aromatic substitution at the fluorine-bearing carbon compared to the chlorine-bearing carbon in 2-bromo-4-chloro-6-nitroaniline.
Suzuki Coupling
The Suzuki coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[3][4] This reaction is a powerful tool for forming carbon-carbon bonds, often used in the synthesis of biaryl compounds.[3] The reactivity of the organohalide in Suzuki coupling generally follows the order I > Br > Cl.[4]
Prediction: Both this compound and 2-bromo-4-chloro-6-nitroaniline possess a bromine atom, which is a good leaving group for Suzuki coupling. Their reactivity in this context is expected to be comparable, with the electronic environment created by the other substituents playing a secondary role.
Reduction of the Nitro Group
The reduction of the nitro group to an amine is a common transformation in the synthesis of pharmaceutical intermediates.[5][6] This reaction can be achieved using various reagents, such as catalytic hydrogenation (e.g., H₂/Pd-C), or metal-based reducing agents (e.g., SnCl₂, Fe/HCl).[5][6][7]
Prediction: The electronic differences between a fluorine and a chlorine atom at the ortho position are not expected to significantly impact the reduction of the para-nitro group. Therefore, the reactivity of both compounds in nitro group reduction is predicted to be similar.
Quantitative Data Summary
| Reaction Type | This compound | 2-bromo-4-chloro-6-nitroaniline | Predicted Reactivity Order |
| Nucleophilic Aromatic Substitution (SNAr) | Higher reactivity at the C-F bond | Lower reactivity at the C-Cl bond | This compound > 2-bromo-4-chloro-6-nitroaniline |
| Suzuki Coupling (at C-Br) | Comparable to the chloro-analogue | Comparable to the fluoro-analogue | This compound ≈ 2-bromo-4-chloro-6-nitroaniline |
| Nitro Group Reduction | Comparable to the chloro-analogue | Comparable to the fluoro-analogue | This compound ≈ 2-bromo-4-chloro-6-nitroaniline |
Experimental Protocols
To empirically validate the predicted reactivities, the following experimental protocols can be employed.
General Experimental Workflow
Caption: General workflow for comparing the reactivity of the two aniline derivatives.
Protocol 1: Comparative Nucleophilic Aromatic Substitution
Objective: To compare the rate of SNAr of the fluoro and chloro substituents with a common nucleophile.
Procedure:
-
In separate reaction vessels, dissolve this compound (1 equivalent) and 2-bromo-4-chloro-6-nitroaniline (1 equivalent) in a suitable polar aprotic solvent (e.g., DMSO, DMF).
-
Add a nucleophile (e.g., piperidine, 1.2 equivalents) and a non-nucleophilic base (e.g., K₂CO₃, 2 equivalents) to each vessel.
-
Heat the reactions to a specific temperature (e.g., 80 °C) and monitor the progress of each reaction over time using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Compare the rate of consumption of the starting materials to determine the relative reactivity.
Protocol 2: Comparative Suzuki Coupling
Objective: To compare the efficiency of Suzuki coupling at the bromo position.
Procedure:
-
In separate, inert atmosphere reaction vessels, combine this compound (1 equivalent) or 2-bromo-4-chloro-6-nitroaniline (1 equivalent) with an arylboronic acid (e.g., phenylboronic acid, 1.5 equivalents).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a base (e.g., Na₂CO₃, 2 equivalents) dissolved in a suitable solvent system (e.g., toluene/ethanol/water).[3]
-
Heat the reactions to reflux and monitor their progress by TLC or LC-MS.
-
After completion, perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.
-
Compare the isolated yields of the coupled products.
Protocol 3: Comparative Nitro Group Reduction
Objective: To compare the ease of reduction of the nitro group.
Procedure:
-
In separate hydrogenation vessels, dissolve this compound (1 equivalent) and 2-bromo-4-chloro-6-nitroaniline (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Pressurize the vessels with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.
-
Monitor the reactions by TLC or LC-MS until the starting material is consumed.
-
Filter the catalyst, concentrate the filtrate, and compare the reaction times and product yields.
Utility in Drug Discovery
These functionalized anilines serve as versatile scaffolds for the synthesis of bioactive molecules. The amino group can be further functionalized, and the halogen atoms provide handles for various cross-coupling reactions to build molecular complexity.
Caption: Synthetic utility of halo-nitroanilines in drug discovery.
Conclusion
Based on fundamental principles of organic chemistry, this compound is predicted to be more reactive in nucleophilic aromatic substitution reactions compared to its chloro-analogue. In contrast, their reactivities in Suzuki coupling at the bromo position and in the reduction of the nitro group are expected to be comparable. The provided experimental protocols offer a framework for the empirical validation of these predictions. A thorough understanding of these reactivity differences is essential for the strategic design of synthetic routes in the development of new therapeutic agents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 2-Bromo-5-fluoro-4-nitroaniline | 952664-69-6 | Benchchem [benchchem.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
A Comparative Guide to the Efficacy of Bromo-Aniline Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of bromo-aniline derivatives as enzyme inhibitors, with a focus on their activity against protein kinases. Due to the limited availability of comprehensive public data on 2-bromo-6-fluoro-4-nitroaniline derivatives, this guide will leverage the well-documented inhibitory activities of structurally related bromo-(trifluoromethyl)aniline derivatives, namely Ponatinib and Nilotinib, as a comparative framework. These compounds serve as excellent surrogates to illustrate the therapeutic potential and structure-activity relationships of the broader bromo-aniline class of kinase inhibitors.
Comparative Efficacy of Bromo-Aniline Kinase Inhibitors
The inhibitory potency of kinase inhibitors is a critical determinant of their therapeutic efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values are indicative of higher potency.
The following tables summarize the IC50 values for Ponatinib and Nilotinib against a panel of clinically relevant protein kinases. This data provides a clear comparison of their potency and selectivity.
Table 1: Inhibitory Activity (IC50) of Ponatinib Against Various Kinases
| Kinase Target | Ponatinib IC50 (nM) |
| BCR-ABL | 0.37 |
| BCR-ABL T315I | 2.0 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| FLT3 | 1.1 |
| KIT | 7.0 |
Data sourced from a comparative guide on bromo-(trifluoromethyl)aniline isomers.[1]
Table 2: Comparative Inhibitory Activity (IC50) of Nilotinib and Ponatinib Against BCR-ABL
| Kinase Target | Nilotinib IC50 (nM) | Ponatinib IC50 (nM) |
| BCR-ABL | 20 | 0.37 |
| BCR-ABL T315I | >3000 | 2.0 |
Data sourced from a comparative guide on bromo-(trifluoromethyl)aniline isomers.[1]
The data clearly demonstrates that Ponatinib, derived from a 3-bromo-5-(trifluoromethyl)aniline isomer, exhibits potent, low nanomolar inhibition against a broad spectrum of kinases.[1] Notably, it is highly effective against the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to other tyrosine kinase inhibitors.[1][2] Nilotinib, derived from a 2-bromo-5-(trifluoromethyl)aniline isomer, also shows potent inhibition of BCR-ABL but is ineffective against the T315I mutant.[1][2]
Experimental Protocols
The determination of inhibitor potency is achieved through robust and reproducible experimental protocols. Below are detailed methodologies for common in vitro kinase activity assays.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (e.g., this compound derivatives)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a serial dilution of the compound in DMSO.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in the kinase assay buffer. The optimal concentrations of each component should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a test compound.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader with absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: The following day, treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the cell culture medium and dissolve the formazan crystals by adding the solubilization solution.
-
Data Acquisition and Analysis:
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Calculate IC50 values, representing the concentration of the inhibitor that reduces cell viability by 50%, from the dose-response curves.[1]
-
Visualizing Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Caption: General experimental workflow for kinase inhibitor screening.
References
Structure-Activity Relationship of 2-Bromo-6-fluoro-4-nitroaniline Derivatives: A Comparative Guide
A comprehensive search of scientific literature and patent databases did not yield specific structure-activity relationship (SAR) studies for compounds derived directly from 2-Bromo-6-fluoro-4-nitroaniline. This compound is primarily documented as a versatile chemical intermediate used in the synthesis of more complex molecules for pharmaceuticals and agrochemicals. For instance, related bromo-fluoro-aniline structures serve as building blocks in the creation of antiviral drugs like Letermovir.
Given the absence of direct SAR data, this guide presents a hypothetical framework for a structure-activity relationship study of fictional compounds derived from this compound. This illustrative guide is intended for researchers, scientists, and drug development professionals to demonstrate how such a study would be designed, presented, and interpreted. The target chosen for this hypothetical study is the fictional "Kinase X," a protein implicated in cancer cell proliferation.
Hypothetical Structure-Activity Relationship Analysis
In our hypothetical study, the core structure of this compound was modified at the amino group (R¹) and the bromo position (R²) to investigate the impact of these substitutions on the inhibition of Kinase X.
Table 1: Inhibitory Activity of Hypothetical Compounds Against Kinase X
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (nM) for Kinase X |
| HY-01 | -H | -Br | >10,000 |
| HY-02 | -COCH₃ (Acetyl) | -Br | 8,500 |
| HY-03 | -SO₂CH₃ (Mesyl) | -Br | 5,200 |
| HY-04 | -H | -Phenyl | 1,500 |
| HY-05 | -COCH₃ (Acetyl) | -Phenyl | 950 |
| HY-06 | -SO₂CH₃ (Mesyl) | -Phenyl | 450 |
| HY-07 | -H | 4-Methoxyphenyl | 780 |
| HY-08 | -COCH₃ (Acetyl) | 4-Methoxyphenyl | 320 |
| HY-09 | -SO₂CH₃ (Mesyl) | 4-Methoxyphenyl | 85 |
| HY-10 | -H | 4-Chlorophenyl | 2,100 |
| HY-11 | -SO₂CH₃ (Mesyl) | 4-Chlorophenyl | 610 |
From this hypothetical data, we can infer several SAR trends:
-
R¹ Position: Acylation and especially sulfonylation of the aniline nitrogen (-NH₂) progressively increase the inhibitory activity. The small, electron-withdrawing mesyl group in HY-09 appears optimal.
-
R² Position: Replacing the bromine with an aryl group via a Suzuki-type coupling reaction significantly boosts potency (compare HY-01 with HY-04).
-
Aryl Substituents: Electron-donating groups on the R² phenyl ring, such as a methoxy group at the para-position, are favorable for activity (HY-09 vs. HY-06 and HY-11). Electron-withdrawing groups like chlorine are detrimental.
Experimental Protocols
General Synthetic Procedure for R²-Substituted Derivatives (e.g., HY-07)
To a solution of this compound (1.0 eq) in a 3:1 mixture of dioxane and water, 4-methoxyphenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) were added. The mixture was degassed with argon for 15 minutes and then heated to 90°C for 12 hours. After cooling to room temperature, the reaction mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to yield the desired compound.
Kinase X Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
The inhibitory activity of the compounds against Kinase X was determined using a LanthaScreen™ Eu Kinase Binding Assay.
-
Reagents: Kinase X, Alexa Fluor™ 647-labeled tracer, and a europium-labeled anti-tag antibody were used. All dilutions were made in a kinase buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Triton X-100).
-
Procedure:
-
A 10 mM stock solution of each test compound was prepared in DMSO. Serial dilutions were then made to obtain a range of concentrations.
-
In a 384-well plate, 4 µL of the compound solution was mixed with 4 µL of the Kinase X/antibody mixture.
-
After a 15-minute incubation, 4 µL of the tracer solution was added to initiate the binding reaction.
-
The plate was incubated for 60 minutes at room temperature.
-
-
Data Analysis: The Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal was measured on a suitable plate reader. The data were normalized to controls (0% inhibition with DMSO, 100% inhibition with a high concentration of a known inhibitor). IC₅₀ values were calculated by fitting the concentration-response data to a four-parameter logistic model using GraphPad Prism software.
Visualizations
The following diagrams illustrate the hypothetical structure-activity relationships and the general workflow of the study.
Caption: Hypothetical SAR for Kinase X inhibitors.
Caption: General workflow for an SAR study.
A Comparative Guide to the Synthesis of Halogenated Nitroanilines
Halogenated nitroanilines are a critical class of intermediates in the fields of pharmaceutical development, agrochemicals, and dye manufacturing. The strategic introduction of halogen and nitro functional groups onto an aniline scaffold allows for a wide range of subsequent chemical modifications, making the efficient and selective synthesis of these compounds a topic of significant interest to researchers and chemical process developers. This guide provides an objective comparison of common synthetic methodologies for preparing chlorinated, brominated, and iodinated nitroanilines, supported by experimental data and detailed protocols.
Comparison of Synthesis Methods
The synthesis of halogenated nitroanilines can be broadly categorized into three primary strategies: direct halogenation of a nitroaniline precursor, nucleophilic aromatic substitution (SNAr) on a di-halogenated nitrobenzene, and nitration of a halogenated aniline. The choice of method often depends on the desired isomer, the availability of starting materials, and scalability.
| Synthesis Method | Target Compound Example | Starting Material(s) | Key Reagents | Yield (%) | Purity (%) | Reference(s) |
| Direct Halogenation | 4-Bromo-2-nitroaniline | 2-Nitroaniline | N-Bromosuccinimide (NBS), Acetic Acid | 74 | - | [1] |
| 2-Iodo-4-nitroaniline | 4-Nitroaniline | Iodine Monochloride, Acetic Acid | - | - | [2] | |
| 2,6-Diiodo-4-nitroaniline | 4-Nitroaniline | Iodine Monochloride, Acetic Acid | 56-64 | - | [3] | |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Chloro-2-nitroaniline | 2,4-Dichloronitrobenzene | Ammonia, Toluene | 91.2 | 99.2 | [4] |
| N-(4-Chlorophenyl)-2-nitroaniline | 1-Fluoro-2-nitrobenzene, 4-Chloroaniline | LiHMDS | 88 | - | [5] | |
| Nitration of Haloaniline | 4-Bromo-2-nitroaniline | 4-Bromoaniline | Acetic Anhydride, Nitric Acid, HCl | 57 | - | [6] |
| 5-Chloro-2-nitroaniline | 3-Chloroaniline | Formic Acid, Nitric Acid, NaOH | >60 (total) | >98 | [7] |
Experimental Protocols
Direct Halogenation: Synthesis of 4-Bromo-2-nitroaniline
This method relies on the electrophilic substitution of a halogen onto the activated nitroaniline ring.
Procedure: N-bromosuccinimide (44.5 g, 0.25 mol) is added in portions to a solution of 2-nitroaniline (34.5 g, 0.25 mol) in acetic acid (400 mL) over 30 minutes, maintaining the temperature between 308-318 K.[1] The reaction mixture is stirred for 3 hours at 318 K, then warmed to 363 K and stirred for an additional 2 hours. After cooling to room temperature, the mixture is poured into cold water (4 L). The resulting orange precipitate is collected by filtration, washed with cold water, and recrystallized from 80% ethanol to yield pure 4-bromo-2-nitroaniline.[1]
Nucleophilic Aromatic Substitution (SNAr): Synthesis of 5-Chloro-2-nitroaniline
This approach involves the displacement of a halide from a di-halogenated nitrobenzene by an amine.
Procedure: A 3 L autoclave is charged with 2,4-dichloronitrobenzene (2.46 mol) and toluene (7.72 mol).[4] The autoclave is sealed, purged with nitrogen, and liquid ammonia (14.1 mol) is introduced. The mixture is heated to 160°C and the reaction proceeds for 8 hours. After cooling to 40°C and venting excess ammonia, the resulting mixture is added to 800 mL of water and further cooled to 10°C. The solid product is collected by filtration, washed with water, and crystallized from methanol to afford pure 5-chloro-2-nitroaniline.[4]
Nitration of a Haloaniline (via Protection): Synthesis of 4-Bromo-2-nitroaniline
To control the regioselectivity of the nitration, the amino group is often protected as an amide.
Procedure: 4-Bromoaniline (51.6 g) and acetic anhydride (210 mL) are mixed with vigorous stirring. The temperature is raised to 65°C over 10 minutes and then slowly cooled to room temperature over one hour. The mixture is then cooled in an ice bath to 15-20°C, and nitric acid (d=1.42, 30 mL) is added dropwise over one hour. The resulting 4-bromo-2-nitroacetanilide is isolated by pouring the reaction mixture into ice water followed by filtration. The intermediate is then hydrolyzed by refluxing in aqueous hydrochloric acid (100 mL concentrated HCl and 500 mL water) for three hours to yield 4-bromo-2-nitroaniline.[6]
Synthesis Pathway Visualizations
Caption: Direct halogenation of a nitroaniline.
Caption: Nucleophilic Aromatic Substitution (SNAr) pathway.
References
- 1. 2-BROMO-6-NITROANILINE synthesis - chemicalbook [chemicalbook.com]
- 2. prepchem.com [prepchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [guidechem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. prepchem.com [prepchem.com]
- 7. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline - Google Patents [patents.google.com]
A Comparative Guide to Alternative Building Blocks for 2-Bromo-6-fluoro-4-nitroaniline
For researchers and professionals in drug discovery and development, the strategic selection of building blocks is paramount to the successful synthesis of novel chemical entities. 2-Bromo-6-fluoro-4-nitroaniline serves as a valuable scaffold, offering distinct points for functionalization. However, exploring structural analogs can unlock new chemical space and fine-tune molecular properties. This guide provides a comprehensive comparison of commercially available alternatives to this compound, focusing on their physicochemical properties and reactivity in common cross-coupling reactions.
Introduction to 2,6-Dihalo-4-nitroaniline Analogs
The primary alternatives to this compound are other 2,6-dihalo-4-nitroanilines, where the halogen atoms at the 2 and 6 positions are varied. These substitutions significantly impact the reactivity of the molecule, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in medicinal chemistry. The general reactivity trend for halogens in these reactions is I > Br > Cl > F, governed by the carbon-halogen bond strength.
Physicochemical Properties
A summary of key physical and chemical properties of this compound and its alternatives is presented in Table 1. These properties are essential for designing reaction conditions and for understanding the potential pharmacokinetic implications of incorporating these building blocks into larger molecules.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₄BrFN₂O₂ | 235.01[1] | Not available |
| 2,6-Dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01[2] | 190-192[2] |
| 2,6-Dibromo-4-nitroaniline | C₆H₄Br₂N₂O₂ | 295.92 | 205-207 |
| 2,6-Diiodo-4-nitroaniline | C₆H₄I₂N₂O₂ | 389.92[3] | 251-253[3] |
| 2,6-Difluoro-4-nitroaniline | C₆H₄F₂N₂O₂ | 174.11 | 169-173 |
Reactivity in Cross-Coupling Reactions
The choice of halogen atoms at the 2 and 6 positions directly influences the efficiency and selectivity of cross-coupling reactions. The following sections detail the expected reactivity and provide representative experimental protocols for Suzuki-Miyaura, Sonogashira, and Stille couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds. The reactivity of the C-X bond in the 2,6-dihalo-4-nitroanilines is a critical factor.
Reactivity Comparison:
Based on the established principles of palladium-catalyzed cross-coupling, the reactivity of the 2,6-dihalo-4-nitroanilines in Suzuki-Miyaura coupling is expected to follow the order:
2,6-Diiodo-4-nitroaniline > 2,6-Dibromo-4-nitroaniline > this compound ≈ 2,6-Dichloro-4-nitroaniline > 2,6-Difluoro-4-nitroaniline
The C-I bond is the weakest, leading to the fastest oxidative addition to the palladium catalyst, which is often the rate-determining step. Conversely, the C-F bond is the strongest and generally unreactive under standard Suzuki conditions. The mixed halogenated starting material, this compound, would be expected to react selectively at the C-Br bond.
Experimental Protocol: Suzuki-Miyaura Coupling of 2,6-Dibromo-4-nitroaniline [4]
A mixture of 2,6-dibromo-4-nitroaniline (1.0 mmol), arylboronic acid (2.2 mmol), Pd(OAc)₂ (0.005 mmol), and K₂CO₃ (3.0 mmol) in DMF/H₂O (10:1, 3 mL) is heated at 80 °C. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Quantitative Data:
The Suzuki coupling of 2,6-dibromo-4-nitroaniline with 4-methylphenylboronic acid at different temperatures demonstrates the importance of reaction conditions.[4]
| Entry | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 25 | 12 | <5 |
| 2 | 50 | 8 | 65 |
| 3 | 80 | 4 | 95 |
This data highlights that higher temperatures are beneficial for achieving high yields with the less reactive dibromo substrate. It can be inferred that the diiodo analog would react under milder conditions, while the dichloro analog might require even more forcing conditions or a more active catalyst system.
Suzuki-Miyaura Coupling Workflow
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne.
Reactivity Comparison:
The reactivity trend in Sonogashira coupling mirrors that of the Suzuki reaction: I > Br > Cl. Therefore, 2,6-diiodo-4-nitroaniline is expected to be the most reactive, while 2,6-dichloro-4-nitroaniline would be the least reactive among the symmetrical dihalides. This compound would undergo selective coupling at the C-Br position.
Experimental Protocol: General Sonogashira Coupling
To a solution of the 2,6-dihalo-4-nitroaniline (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or with gentle heating until completion. The workup involves quenching the reaction, extraction with an organic solvent, and purification by chromatography.
Sonogashira Coupling Catalytic Cycle
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.
Reactivity Comparison:
The reactivity of the C-X bond in Stille coupling follows the same general trend: I > Br > Cl. This allows for selective functionalization of polyhalogenated substrates.
Experimental Protocol: General Stille Coupling
A mixture of the 2,6-dihalo-4-nitroaniline (1.0 mmol), the organostannane (1.1-1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable solvent (e.g., THF, DMF, or toluene) is heated under an inert atmosphere. The reaction temperature and time will vary depending on the reactivity of the halide. The workup typically involves quenching the reaction, removing the tin byproducts (e.g., by filtration through silica gel or treatment with KF), extraction, and purification by chromatography.
Nucleophilic Aromatic Substitution (SNAr)
For the highly electron-deficient 2,6-difluoro-4-nitroaniline, nucleophilic aromatic substitution (SNAr) is a viable and often preferred method for functionalization. The strong electron-withdrawing effect of the nitro group and the two fluorine atoms activates the aromatic ring towards nucleophilic attack.
Reactivity:
The C-F bond is highly polarized and a good leaving group in SNAr reactions, especially when activated by ortho and para electron-withdrawing groups. Therefore, 2,6-difluoro-4-nitroaniline will readily undergo substitution with various nucleophiles (e.g., amines, alkoxides, thiolates).
Experimental Protocol: General SNAr Reaction
To a solution of 2,6-difluoro-4-nitroaniline (1.0 mmol) in a polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the nucleophile (1.0-2.2 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base) if required. The reaction mixture is stirred at room temperature or heated to achieve complete conversion. The workup involves pouring the reaction mixture into water, followed by extraction with an organic solvent and purification of the product.
SNAr Reaction Mechanism
Conclusion
The selection of an appropriate building block is a critical decision in the design of synthetic routes. While this compound offers a unique combination of reactive sites, its dihalogenated analogs provide a tunable platform for controlling reactivity in cross-coupling reactions. The diiodo- and dibromo- derivatives are well-suited for palladium-catalyzed transformations, with the former exhibiting higher reactivity. The dichloro- analog offers a more cost-effective but less reactive alternative. For SNAr chemistry, the difluoro- derivative is the substrate of choice. This guide provides the foundational data and experimental frameworks to enable researchers to make informed decisions when selecting alternatives to this compound for their synthetic campaigns.
References
A Comparative Analysis of the Anti-Inflammatory Activity of Novel Synthesized Coumarin Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological performance of newly synthesized coumarin derivatives against their parent compound. The following sections detail the enhanced anti-inflammatory effects of these derivatives, supported by comprehensive experimental data and protocols.
A recent study focused on the synthesis of a series of novel coumarin esters with the aim of improving the anti-inflammatory activity and bioavailability of the parent compound.[1] The synthesized derivatives, along with the parent compound and the standard drug Celecoxib, underwent both in-vivo and in-vitro assessments to determine their anti-inflammatory potential.[1] The results indicated that all newly synthesized compounds exhibited improved activity compared to the parent molecule.[1] Notably, several of the ester derivatives demonstrated significant anti-inflammatory effects, with one compound showing activity comparable to Celecoxib.[1]
Quantitative Comparison of Anti-Inflammatory Activity
The anti-inflammatory activity of the synthesized coumarin derivatives was quantitatively assessed and compared with the parent compound and Celecoxib. The following table summarizes the key findings from both in-vivo and in-vitro assays.
| Compound | In-Vivo Anti-Inflammatory Activity (Edema Inhibition %) | In-Vitro Anti-Inflammatory Activity (Inhibition of Albumin Denaturation %) | In-Vitro Anti-Inflammatory Activity (RBC Membrane Stabilization %) |
| Parent Compound III | Data not specified | Data not specified | Data not specified |
| Derivative 1 | Significant | Data not specified | Data not specified |
| Derivative 5 | Significant | Data not specified | Data not specified |
| Derivative 6 | Comparable to Celecoxib | Comparable to Celecoxib | Data not specified |
| Derivative 7 | Significant | Data not specified | Data not specified |
| Derivative 8 | Significant | Data not specified | Data not specified |
| Derivatives 1-9 | Improved activity over parent compound | Improved activity over parent compound | Improved activity over parent compound |
| Celecoxib (Standard) | Standard Reference | Standard Reference | Standard Reference |
Note: Specific percentage values for inhibition were not available in the provided abstract. The table reflects the reported qualitative improvements and comparisons.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the replication and validation of these findings.
In-Vivo Anti-Inflammatory Activity: Formalin-Induced Hind Paw Edema Method
This method is a standard in-vivo model to assess the anti-inflammatory activity of compounds.
-
Animal Model: The study utilized rats as the animal model for this assay.
-
Induction of Inflammation: A solution of formalin is injected into the sub-plantar surface of the rat's hind paw. This induces a localized inflammatory response characterized by edema (swelling).
-
Compound Administration: The synthesized coumarin derivatives, the parent compound, and the reference drug (Celecoxib) are administered to different groups of rats, typically orally or via injection, prior to the formalin injection.
-
Measurement of Edema: The volume of the paw is measured at specific time intervals after the formalin injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema for each compound-treated group is calculated by comparing the paw volume to that of a control group that received only the vehicle.
In-Vitro Anti-Inflammatory Activity: Inhibition of Albumin Denaturation
This assay assesses the ability of a compound to prevent the denaturation of protein, a hallmark of inflammation.
-
Reaction Mixture: A solution of bovine serum albumin (BSA) is prepared in a suitable buffer.
-
Compound Incubation: The synthesized derivatives and the standard drug are added to the BSA solution in various concentrations.
-
Induction of Denaturation: The mixture is heated to induce denaturation of the albumin.
-
Measurement: The turbidity of the solution is measured using a spectrophotometer. A decrease in turbidity in the presence of the test compound indicates inhibition of denaturation.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of a control.
In-Vitro Anti-Inflammatory Activity: Red Blood Cells (RBCs) Membrane Stabilization
This method evaluates the ability of a compound to protect the RBC membrane from lysis induced by hypotonicity or heat, which is analogous to the stabilization of lysosomal membranes.
-
Preparation of RBC Suspension: Fresh whole blood is collected, and the red blood cells are separated by centrifugation and washed with isotonic buffer. The RBCs are then suspended in the buffer.
-
Compound Incubation: The synthesized derivatives are incubated with the RBC suspension at various concentrations.
-
Induction of Lysis: The RBCs are subjected to hypotonic stress (by adding a hypotonic solution) or heat to induce hemolysis.
-
Measurement: The amount of hemoglobin released into the supernatant is measured spectrophotometrically after centrifugation.
-
Data Analysis: The percentage of membrane stabilization is calculated by comparing the amount of hemolysis in the presence of the test compounds to that of the control.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and biological evaluation of the novel coumarin derivatives.
Caption: Experimental workflow for synthesis and anti-inflammatory evaluation.
References
Comparative Spectroscopic Analysis of Benzene and its Structural Analogs
This guide provides a comparative analysis of the spectroscopic data for benzene and three of its structural analogs: toluene, phenol, and aniline. These compounds are selected to illustrate the influence of different functional groups on the spectroscopic properties of an aromatic ring. The data presented is intended for researchers, scientists, and drug development professionals to understand how minor structural modifications can be detected and characterized using common spectroscopic techniques.
Data Presentation: Comparative Spectroscopic Data
The following table summarizes the key spectroscopic data for benzene, toluene, phenol, and aniline. These values are representative and may vary slightly depending on the experimental conditions.
| Spectroscopic Feature | Benzene | Toluene | Phenol | Aniline |
| ¹H NMR (δ, ppm) | 7.3 (s, 6H) | 7.0-7.3 (m, 5H), 2.3 (s, 3H) | 6.7-7.2 (m, 5H), 5.0-6.0 (br s, 1H) | 6.6-7.2 (m, 5H), 3.6 (br s, 2H) |
| ¹³C NMR (δ, ppm) | 128.4 | 137.9, 129.1, 128.3, 125.4, 21.3 | 155.0, 129.7, 120.8, 115.2 | 146.7, 129.3, 118.5, 115.1 |
| IR (cm⁻¹) | 3030 (C-H str), 1500, 1600 (C=C str) | 3030 (C-H str), 2920 (C-H str), 1500, 1600 (C=C str) | 3300-3400 (O-H str, broad), 3030 (C-H str), 1500, 1600 (C=C str) | 3300-3400 (N-H str, two bands), 3030 (C-H str), 1500, 1600 (C=C str) |
| UV-Vis (λmax, nm) | ~255 | ~261 | ~270 | ~280 |
| MS (m/z, M⁺) | 78 | 92 | 94 | 93 |
Note: s = singlet, m = multiplet, br s = broad singlet, str = stretching.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique used to determine the structure of molecules by observing the magnetic properties of atomic nuclei.[1]
-
Sample Preparation : For small organic molecules, 5-25 mg of the sample is typically dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[2] An internal standard, such as tetramethylsilane (TMS), may be added for referencing.[2]
-
Data Acquisition : The sample is placed in the NMR spectrometer. For ¹H NMR, a standard 1D proton pulse sequence is commonly used.[3] For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum. Key parameters include the number of scans, relaxation delay, and pulse width, which are optimized to obtain a good signal-to-noise ratio.[3]
-
Data Processing : The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and referenced. Integration of the signals provides information on the relative number of protons.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[4][5]
-
Sample Preparation :
-
Data Acquisition : A background spectrum of the empty ATR crystal is collected first to account for environmental and instrumental absorptions.[6] The sample is then scanned, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 or 8 cm⁻¹.[6] Multiple scans (e.g., 45-100) are accumulated to improve the signal-to-noise ratio.[6]
-
Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The positions and shapes of the absorption bands are then analyzed to identify functional groups.
3. Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which is related to its electronic transitions. It is particularly useful for analyzing compounds with conjugated π systems, such as aromatic rings.[7]
-
Sample Preparation : A dilute solution of the sample is prepared in a UV-transparent solvent (e.g., ethanol, hexane). The concentration is adjusted so that the absorbance falls within the optimal range of the instrument (typically 0.1-1 AU).
-
Data Acquisition : The sample solution is placed in a cuvette. A blank cuvette containing only the solvent is used as a reference to calibrate the spectrum and eliminate interference from the solvent.[8] The absorbance is measured over a specific wavelength range (e.g., 200-400 nm for aromatic compounds).
-
Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λmax) is a characteristic feature of the compound.
4. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[9] It is used to determine the molecular weight and elemental composition of a compound.[9][10]
-
Sample Introduction and Ionization : The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for small molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).
-
Mass Analysis : The resulting ions are separated in a mass analyzer (e.g., quadrupole, time-of-flight) based on their m/z ratio.[11]
-
Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The peak corresponding to the intact molecule is the molecular ion (M⁺).
Visualizations
Caption: Experimental workflow for the comparative spectroscopic analysis of structural analogs.
Caption: Influence of structural modifications on key molecular properties and their spectroscopic readouts.
References
- 1. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rtilab.com [rtilab.com]
- 5. jascoinc.com [jascoinc.com]
- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. repository.up.ac.za [repository.up.ac.za]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. How is Mass Spectrometry Used in Drug Development? - PharmaFeatures [pharmafeatures.com]
Unraveling Molecular Architecture: A Comparative Guide to 2D NMR Techniques for Validating Compound Structure
For researchers, scientists, and drug development professionals, the definitive confirmation of a compound's chemical structure is a cornerstone of successful research and development. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, complex molecules often produce congested spectra that obscure crucial structural details. Two-dimensional (2D) NMR spectroscopy elegantly overcomes this limitation by distributing spectral information across two frequency axes, offering a powerful suite of techniques for the precise elucidation of molecular structures.[1][2]
This guide presents an objective comparison of the most prevalent 2D NMR techniques for validating compound structures, supported by experimental data and detailed methodologies.
At a Glance: 2D NMR vs. Alternative Techniques
Before delving into the specifics of 2D NMR, it is useful to contextualize its capabilities against other common analytical methods for structure elucidation.
| Feature | 2D NMR Spectroscopy | 1D NMR Spectroscopy | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed atom-to-atom connectivity (through-bond and through-space), stereochemistry, and conformational dynamics in solution.[1] | Information on the chemical environment of individual nuclei and basic connectivity through spin-spin coupling. | Molecular weight, elemental composition, and fragmentation patterns. | Precise 3D atomic coordinates in the solid state, including absolute stereochemistry.[1] |
| Sample Requirements | 5-10 mg of purified compound dissolved in a deuterated solvent.[1] | 1-5 mg of purified compound in a deuterated solvent. | Micrograms to nanograms of sample. | A suitable single crystal, which can be challenging to obtain.[1] |
| Strengths | Unambiguous determination of complex structures in their native solution state. | Rapid and provides essential preliminary structural information. | High sensitivity and ability to determine molecular formula. | Provides the absolute structure of a molecule.[1] |
| Limitations | Lower sensitivity compared to MS, and experiments can be time-consuming. | Spectral overlap in complex molecules can hinder interpretation. | Does not provide direct information on atom connectivity or stereochemistry. | The solid-state structure may not represent the solution-state conformation, and crystallization can be a significant bottleneck.[1] |
Comparison of Key 2D NMR Techniques
The selection of 2D NMR experiments is dictated by the specific structural questions at hand. The most commonly employed techniques include Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY).[2][3] Each provides unique insights into the molecular framework.
| Technique | Information Obtained | Correlation Type | Typical Application |
| COSY | Shows correlations between protons that are coupled to each other, typically through 2-3 bonds.[4] | ¹H-¹H through-bond | Identifying neighboring protons and tracing out spin systems. |
| TOCSY | Reveals correlations between all protons within a spin system, not just immediate neighbors.[2][5] | ¹H-¹H through-bond (relayed) | Identifying all protons belonging to a specific structural fragment or amino acid side chain. |
| HSQC | Correlates protons directly attached to a heteronucleus (commonly ¹³C or ¹⁵N).[4] | ¹H-X (heteronucleus) one-bond | Assigning protons to their corresponding carbons and identifying CH, CH₂, and CH₃ groups. |
| HMBC | Shows correlations between protons and heteronuclei over multiple bonds (typically 2-4 bonds).[2][4] | ¹H-X (heteronucleus) multiple-bond | Connecting different structural fragments across quaternary carbons and heteroatoms. |
| NOESY/ROESY | Detects correlations between protons that are close in space (< 5 Å), irrespective of bonding.[4] | ¹H-¹H through-space | Determining stereochemistry, conformation, and 3D structure. |
Experimental Protocols
The following are generalized protocols for the key 2D NMR experiments. Instrument-specific parameters may require optimization.
Sample Preparation
-
Dissolve the Sample : Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Transfer to NMR Tube : Transfer the solution to a 5 mm NMR tube.
-
Homogenize : Ensure the solution is homogeneous and free of any solid particles.
COSY (Correlation Spectroscopy)
-
Pulse Program : A standard COSY pulse sequence is used.
-
Acquisition : Acquire a standard 1D ¹H NMR spectrum to determine the spectral width.
-
Parameters :
-
Set the spectral width in both dimensions to encompass all proton signals.
-
The number of increments in the indirect dimension (t₁) is typically 256 or 512.
-
The number of scans per increment is usually 2 to 8, depending on the sample concentration.
-
-
Processing : Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
TOCSY (Total Correlation Spectroscopy)
-
Pulse Program : A TOCSY pulse sequence with a spin-lock period is employed.
-
Parameters :
-
Spectral widths are set similarly to the COSY experiment.
-
A key parameter is the mixing time (spin-lock duration), which typically ranges from 20 to 100 ms. Longer mixing times allow for correlation to more distant protons within a spin system.
-
-
Processing : Similar to COSY, appropriate window functions are applied before Fourier transformation.
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program : A standard HSQC pulse sequence, often with gradients for coherence selection, is used.
-
Parameters :
-
The spectral width in the direct dimension (F2) corresponds to the ¹H chemical shift range.
-
The spectral width in the indirect dimension (F1) corresponds to the ¹³C (or other heteronucleus) chemical shift range.
-
The number of increments in t₁ is typically 128 to 256.
-
The number of scans per increment will depend on the sample concentration and the natural abundance of the heteronucleus.
-
-
Processing : Typically processed using a sine-bell window function in both dimensions.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program : An HMBC pulse sequence is used, which includes a low-pass filter to suppress one-bond correlations.
-
Parameters :
-
Spectral widths are set as in the HSQC experiment.
-
A crucial parameter is the long-range coupling delay, which is optimized for a specific range of coupling constants (e.g., 4-10 Hz).
-
-
Processing : Often processed using a magnitude calculation to avoid phasing issues with the long-range couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Pulse Program : A NOESY pulse sequence with a mixing time is used.
-
Parameters :
-
Spectral widths are set as in the COSY experiment.
-
The mixing time is a critical parameter and is varied depending on the molecular size (typically 100-500 ms for small molecules).
-
-
Processing : Similar to COSY, with careful phasing of the diagonal and cross-peaks.
Mandatory Visualizations
Caption: A logical workflow for compound structure elucidation using 2D NMR.
Caption: Relationships between 2D NMR experiments and derived structural information.
References
Safety Operating Guide
Proper Disposal of 2-Bromo-6-fluoro-4-nitroaniline: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals handling 2-Bromo-6-fluoro-4-nitroaniline, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information, including a step-by-step operational plan for the safe disposal of this chemical compound.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below, offering a quick reference for handling and storage.
| Property | Value |
| Chemical Formula | C₆H₄BrFN₂O₂ |
| Molecular Weight | 235.01 g/mol [1] |
| CAS Number | 455-58-3[1] |
| Appearance | No data available |
| Melting Point | No data available |
| Boiling Point | No data available |
| Solubility | No data available |
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures to minimize exposure and risk.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles.
-
Hand Protection: Use chemical-impermeable gloves.
-
Skin and Body Protection: Wear fire/flame resistant and impervious clothing.
-
Respiratory Protection: In case of insufficient ventilation or risk of dust formation, use a full-face respirator.
Safe Handling Practices:
-
Conduct all handling in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes.
-
Employ non-sparking tools to prevent ignition sources.
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through a licensed professional waste disposal service. Direct disposal into drains or regular waste streams is strictly prohibited. The following operational plan outlines the necessary steps for preparing the chemical for collection.
1. Waste Segregation and Collection:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a dedicated, properly labeled hazardous waste container.
-
Ensure the container is made of a compatible material (e.g., glass or high-density polyethylene) and is in good condition with a secure lid.
2. Labeling:
-
Clearly label the waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: "455-58-3"
-
The primary hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The accumulation start date.
-
3. Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be secure, well-ventilated, and away from incompatible materials.
4. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with a detailed inventory of the waste, including the chemical name and quantity.
5. Incineration Considerations:
-
The recommended method of destruction for this compound is high-temperature incineration equipped with an afterburner and scrubber.
-
Incineration of brominated nitroaromatic compounds can produce hazardous decomposition products, including hydrogen bromide, nitrogen oxides (NOx), and carbon monoxide. The scrubber system is essential to neutralize these acidic and toxic gases before release into the atmosphere.
Accidental Release Measures
In the event of a spill, follow these procedures immediately:
-
Evacuate: Clear the area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading and from entering drains.
-
Clean-up:
-
For solid spills, carefully sweep or scoop the material into a suitable container for disposal, avoiding dust generation.
-
Use an inert absorbent material for liquid spills.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Dispose: All contaminated cleaning materials must be disposed of as hazardous waste.
Disposal Workflow Diagram
Caption: Workflow for the proper disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


